1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane
Description
BenchChem offers high-quality 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO/c8-5-7-2-1-6(3-7)4-9-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZJTTXNJVQYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bicyclic ether scaffolds in medicinal chemistry and drug design
Title: Beyond Flatland: Bicyclic Ether Scaffolds as High-Value Vectors in Medicinal Chemistry[1]
Executive Summary
The historical dominance of planar aromatic rings in drug discovery has contributed to attrition rates associated with poor solubility and promiscuous binding. Bicyclic ether scaffolds—specifically fused bis-tetrahydrofurans (bis-THF) and bridged oxabicyclo systems—represent a paradigm shift toward high-
Part 1: Structural & Physicochemical Rationale[1][2]
Bicyclic ethers offer a unique combination of conformational rigidity and polar vector alignment. Unlike nitrogen-based heterocycles, ether oxygens act as weak hydrogen bond acceptors (HBA) without introducing the basicity that often leads to hERG liability or phospholipidosis.
The "Rabbit Ears" Effect and Solvation
In fused systems like bis-THF, the anomeric effect forces the oxygen lone pairs into specific orientations (often termed "rabbit ears"). This pre-organization reduces the entropic penalty upon binding to a protein target.
Table 1: Physicochemical Comparison of Common Scaffolds
| Feature | Phenyl Ring (Flat) | Morpholine (Flexible) | Bis-THF (Rigid/Fused) | 8-Oxabicyclo[3.2.1]octane |
| Dimensionality | 2D (Planar) | 3D (Chair) | 3D (V-shape cleft) | 3D (Bridged/Globular) |
| 0.0 | 1.0 | 1.0 | 1.0 | |
| H-Bond Potential | Hydrophobic / | HBA (Moderate) | HBA (Directional/Strong) | HBA (Sterically defined) |
| Solubility | Low | High | High | Moderate-High |
| Metabolic Risk | Epoxidation / Hydroxylation | Ring opening / N-oxidation | Generally Stable | Stable (Bridgehead protection) |
Part 2: Synthetic Methodologies
Accessing these scaffolds requires stereocontrolled synthesis. We categorize the primary approaches into Linear Cyclization (for fused systems) and Cycloaddition (for bridged systems).
DOT Diagram 1: Synthetic Strategy Classification
Caption: Classification of synthetic routes for fused and bridged ether scaffolds.
Part 3: Detailed Experimental Protocol
Target: Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (The Darunavir P2 Ligand). Rationale: This ligand is the "gold standard" for bicyclic ethers. Its synthesis demonstrates the critical management of stereocenters to achieve the optical purity required for high-affinity binding.
The Ghosh Protocol (Optimized)
This protocol utilizes a stereoselective photochemical 1,3-dioxolane addition, a method pioneered by Arun K. Ghosh, which avoids the resolution steps required in earlier industrial routes.
Reagents:
-
5(S)-benzyloxymethyl-2(5H)-furanone (Chiral Template)
-
1,3-Dioxolane (Solvent/Reactant)
-
Benzophenone (Photosensitizer)
-
Acetonitrile (Solvent)
Step-by-Step Workflow:
-
Photoreactor Setup:
-
Equip a photochemical reactor with a medium-pressure mercury lamp (Hanovia 450 W) housed in a Pyrex immersion well (acts as a filter for wavelengths < 290 nm).
-
Critical: Maintain internal temperature at 15–20°C using a cooling jacket. Overheating promotes polymerization.
-
-
Reaction Mixture Preparation:
-
Dissolve 5(S)-benzyloxymethyl-2(5H)-furanone (1.0 eq) in degassed acetonitrile (0.05 M concentration).
-
Add 1,3-dioxolane (20 eq) and benzophenone (0.1 eq).
-
Note: The excess dioxolane drives the radical addition over competitive pathways.
-
-
Irradiation:
-
Sparge the solution with nitrogen for 30 minutes to remove oxygen (triplet quencher).
-
Irradiate for 60–90 minutes. Monitor by TLC (EtOAc/Hexane 1:1) until the furanone starting material disappears.
-
-
Workup & Purification:
-
Concentrate the solvent under reduced pressure.
-
Purify the residue via silica gel flash chromatography.
-
Yield Expectation: The reaction yields the photoadduct (hydroxymethyl intermediate) which is subsequently cyclized.
-
-
Cyclization (The "Zipper" Step):
-
Treat the photoadduct with catalytic p-toluenesulfonic acid (pTSA) in benzene at reflux.
-
This induces transesterification/acetalization to close the second ring, forming the bicyclic bis-THF core.
-
DOT Diagram 2: Protocol Logic Flow
Caption: Logical flow of the Ghosh photochemical synthesis for the Darunavir ligand.
Part 4: Medicinal Chemistry Case Study
The Backbone Binding Concept (Darunavir)
The bis-THF scaffold in Darunavir is not merely a space-filler; it is a precision tool for overcoming drug resistance.
-
Mechanism: The two ether oxygens in the bis-THF ring align to form strong hydrogen bonds with the backbone amide nitrogens of Asp25 and Asp30 in the HIV protease S2 subsite.
-
Resistance Resilience: Because the inhibitor binds to the backbone (which cannot mutate without destroying the enzyme's structure) rather than the side chains (which can mutate), Darunavir retains potency against multi-drug resistant strains.
-
Bioisosteres:
DOT Diagram 3: SAR Interaction Map
Caption: The "Backbone Binding" mechanism allowing Bis-THF to evade resistance mutations.
Part 5: Future Outlook
The field is moving toward macrocyclic ethers and spirocyclic systems (e.g., spiro[3.3]heptanes) to further explore
References
-
Ghosh, A. K., et al. (2004).[4] "Stereoselective photochemical 1,3-dioxolane addition to 5-alkoxymethyl-2(5H)-furanone: synthesis of bis-tetrahydrofuranyl ligand for HIV protease inhibitor UIC-94017 (TMC-114)." Journal of Organic Chemistry. Link
-
Ghosh, A. K., & Brindisi, M. (2018).[1] "Nature Inspired Molecular Design: Stereoselective Synthesis of Bicyclic and Polycyclic Ethers for Potent HIV-1 Protease Inhibitors." Asian Journal of Organic Chemistry. Link
- Surleraux, D. L., et al. (2005). "Discovery and selection of TMC114, a next generation HIV-1 protease inhibitor." Journal of Medicinal Chemistry.
-
Meltzer, P. C., et al. (2008). "Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters." Bioorganic & Medicinal Chemistry. Link
-
Liashuk, O. S., et al. (2025). "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines." ChemRxiv. Link
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- 4. Stereoselective photochemical 1,3-dioxolane addition to 5-alkoxymethyl-2(5H)-furanone: synthesis of bis-tetrahydrofuranyl ligand for HIV protease inhibitor UIC-94017 (TMC-114) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Nomenclature of Bicyclic Ethers: 7-Oxanorbornane vs. 2-Oxabicyclo[2.2.1]heptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the precise world of chemical sciences, unambiguous nomenclature is paramount. This technical guide delves into the nomenclature of a common bicyclic ether, frequently encountered in medicinal chemistry and materials science, known by two names: 7-oxanorbornane and 2-oxabicyclo[2.2.1]heptane. We will deconstruct both names, clarify their origins, and establish the preferred nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC). This guide will serve as a definitive reference for researchers, ensuring clarity and consistency in scientific communication.
Introduction: The Importance of Systematic Naming
The structural complexity of organic molecules necessitates a rigorous and systematic approach to naming. The IUPAC has established a set of rules to ensure that every distinct compound has a unique and descriptive name, from which its structure can be unequivocally derived.[1][2] This is particularly crucial in the context of drug development and patent law, where ambiguity can have significant legal and scientific ramifications.[3] This guide focuses on a specific case of a bicyclic ether to illustrate the principles of systematic versus common or semi-systematic nomenclature.
Deconstructing the IUPAC Preferred Name: 2-Oxabicyclo[2.2.1]heptane
The name "2-oxabicyclo[2.2.1]heptane" is the preferred IUPAC name (PIN) for the compound .[4] It is a systematic name that precisely describes the molecule's structure. Let's break down each component of this name.
-
Heptane: This root of the name indicates that the entire bicyclic system contains a total of seven atoms.[5][6]
-
Bicyclo: This prefix signifies that the molecule consists of two rings sharing two or more common atoms.[5]
-
[2.2.1]: These numbers, enclosed in brackets, describe the lengths of the three bridges connecting the two bridgehead atoms. The numbers are arranged in descending order and represent the number of atoms in each bridge, excluding the bridgehead atoms themselves.[5][6] In this case, there are two bridges of two carbons each and one bridge of a single atom.
-
Oxa: This is a prefix used in Hantzsch-Widman nomenclature to denote that a carbon atom in the ring system has been replaced by an oxygen atom.[7][8][9][10]
-
2-: This locant indicates the position of the oxygen atom within the bicyclic framework. The numbering of the bicyclic system starts at one bridgehead and proceeds along the longest bridge to the second bridgehead, then continues along the next longest bridge, and finally numbers the shortest bridge.
Therefore, "2-oxabicyclo[2.2.1]heptane" provides a complete and unambiguous description of the molecule's structure.
Understanding the Semi-Systematic Name: 7-Oxanorbornane
The name "7-oxanorbornane" is a widely used and recognized semi-systematic name for this compound.[11] It is derived from the common name of the parent hydrocarbon.
-
Norbornane: This is the common name for bicyclo[2.2.1]heptane.[12][13] The name itself has historical roots, derived from "bornane," a related compound, with the "nor-" prefix indicating the absence of methyl groups.[12][13]
-
Oxa: As in the IUPAC name, this prefix indicates the replacement of a carbon with an oxygen atom.
-
7-: This number specifies the location of the oxygen atom. In the context of the norbornane framework, the bridging atom is designated as position 7.
While "7-oxanorbornane" is intuitively understood by many chemists, it relies on the knowledge of the common name "norbornane." The IUPAC prefers systematic names that do not require familiarity with a large number of trivial names.[3]
Direct Comparison and Preferred Nomenclature
| Feature | 2-Oxabicyclo[2.2.1]heptane | 7-Oxanorbornane |
| Nomenclature System | Systematic (IUPAC Preferred) | Semi-Systematic (Common Name Derivative) |
| Basis of Name | Based on fundamental IUPAC rules for bicyclic systems. | Based on the common name of the parent hydrocarbon, norbornane. |
| Clarity | Unambiguous and descriptive of the structure to anyone familiar with IUPAC rules. | Requires prior knowledge of the structure of norbornane. |
| Usage | Used in formal publications, chemical databases like PubChem, and by chemical suppliers.[4][14][15][16][17][18] | Often used as a synonym in chemical literature and databases.[11] |
Experimental Protocol: Systematic Naming of a Bicyclic Ether
This section provides a step-by-step methodology for deriving the IUPAC name for the structure .
Step 1: Identify the Parent Hydrocarbon Skeleton.
-
Observe the bicyclic structure and count the total number of atoms in the two rings. In this case, there are 7 atoms (6 carbons and 1 oxygen). The corresponding alkane is heptane.
-
Recognize that the structure is a bicyclic system.
Step 2: Identify the Bridgehead Atoms.
-
The bridgehead atoms are the two atoms that are part of both rings.
Step 3: Count the Atoms in Each Bridge.
-
Count the number of atoms in each of the three paths connecting the two bridgehead atoms.
-
Bridge 1: 2 atoms
-
Bridge 2: 2 atoms
-
Bridge 3: 1 atom
-
-
Arrange these numbers in descending order within brackets: [2.2.1].
Step 4: Name the Parent Bicyclic Alkane.
-
Combine the prefix "bicyclo," the bridge lengths in brackets, and the alkane name: bicyclo[2.2.1]heptane.
Step 5: Identify and Name the Heteroatom.
-
The heteroatom is oxygen. Use the "oxa" prefix.
Step 6: Number the Bicyclic System and Assign the Locant to the Heteroatom.
-
Begin numbering at one of the bridgehead atoms.
-
Proceed along the longest bridge to the other bridgehead atom.
-
Continue numbering along the next longest bridge.
-
Finally, number the atoms of the shortest bridge.
-
By following this procedure, the oxygen atom is assigned the locant "2".
Step 7: Assemble the Final IUPAC Name.
-
Combine the locant, the heteroatom prefix, and the parent bicyclic alkane name: 2-oxabicyclo[2.2.1]heptane.
Visualization of Nomenclature Relationship
The following diagram illustrates the logical relationship between the parent hydrocarbon and its heteroatomic derivative.
Caption: Derivation of the systematic name for the bicyclic ether.
Conclusion
The names 7-oxanorbornane and 2-oxabicyclo[2.2.1]heptane describe the same chemical entity. However, for the purposes of scientific accuracy, regulatory submission, and unambiguous communication, 2-oxabicyclo[2.2.1]heptane should be used as it is the systematic and preferred IUPAC name. Adherence to systematic nomenclature is a cornerstone of scientific integrity, ensuring that the language of chemistry remains universal and precise.
References
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PubChem. 2-Oxabicyclo[2.2.1]heptane-1-carboxamide | C7H11NO2 | CID 66705590. [Link]
-
PubChem. 2-Oxabicyclo[2.2.1]heptane, 1,3,3,7-tetramethyl-, (1R,4S,7R)-(+)- | C10H18O. [Link]
-
chemeurope.com. Norbornane. [Link]
-
PubChem. 2-Oxabicyclo[2.2.1]heptane | C6H10O | CID 14020437. [Link]
-
Wikipedia. Hantzsch–Widman nomenclature. [Link]
-
Wikipedia. Norbornene. [Link]
-
HETEROCYCLES. Hantzsch–Widman system. [Link]
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IUPAC. Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
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Wikipedia. Norbornane. [Link]
-
PubChem. Norbornane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)- | C15H24 | CID 10534. [Link]
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SlidePlayer. Heterocyclic Chemistry. [Link]
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IUPAC. P-2 Parent Hydrides - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]
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coursecontent. Nomenclature of Heterocyclic compounds. [Link]
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PubChem. 7-Oxanorbornene dicarboxylic anhydride | C8H6O4 | CID 53851426. [Link]
-
PubChem. 7-Oxabicyclo[2.2.1]heptane-2-carbonitrile | C7H9NO | CID 12282088. [Link]
-
PubChem. 7-Oxabicyclo(2.2.1)heptan-2-ol. [Link]
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Chemistry Steps. Naming Ethers. [Link]
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PubChem. 7-Oxanorbornene (90% Purity) | C6H8O | CID 70269573. [Link]
-
Oregon State University. Nomenclature of Ethers and Epoxides. [Link]
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Chemistry LibreTexts. Nomenclature of Ethers. [Link]
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NIST WebBook. 7-Oxabicyclo[2.2.1]heptane. [Link]
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OpenOChem Learn. Naming Bicyclic Compounds. [Link]
-
YouTube. Naming Ethers - IUPAC Nomenclature With Branching, Organic Chemistry Practice Problems. [Link]
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Michigan State University. Organic Nomenclature. [Link]
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IUPAC. Blue Book P-60-65. [Link]
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No Brain Too Small. IUPAC NOMENCLATURE RULES. [Link]
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Semantic Scholar. Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester. [Link]
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Chemistry LibreTexts. 1.3: Functional groups and organic nomenclature. [Link]
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AdiChemistry. IUPAC NOMENCLATURE RULES-IUPAC NAME-ORGANIC CHEMISTRY. [Link]
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A Technical Guide to Saturated Bioisosteres for ortho-Substituted Phenyl Rings in Drug Discovery
Introduction: The Challenge of "Escaping Flatland" for ortho-Substituted Systems
The phenyl ring is a foundational motif in medicinal chemistry, present in a vast number of approved drugs.[1][2][3] Its rigid structure and ability to engage in various non-covalent interactions have made it a default building block for molecular design. However, the planarity and lipophilicity of aromatic rings can also be liabilities, contributing to poor aqueous solubility, high metabolic turnover, and potential off-target effects.[4][5] The concept of "escaping from flatland" has emerged as a key strategy in modern drug discovery, advocating for the incorporation of three-dimensional, C(sp3)-rich scaffolds to improve the physicochemical and pharmacokinetic properties of drug candidates.[4][6][7][8]
While significant progress has been made in developing saturated bioisosteres for mono- and para-substituted phenyl rings, the replacement of ortho-substituted phenyl rings presents a unique set of challenges.[9][10] The close proximity of the substituents in an ortho arrangement dictates a specific spatial relationship that is crucial for biological activity. A successful bioisosteric replacement must not only mimic the size and shape of the original phenyl ring but also accurately replicate the exit vectors of the ortho substituents. This guide provides an in-depth technical overview of the design, synthesis, and application of saturated bioisosteres for ortho-substituted phenyl rings, offering insights for researchers, scientists, and drug development professionals.
The primary goals of replacing an ortho-substituted phenyl ring with a saturated bioisostere are multifaceted. Beyond the fundamental aim of improving aqueous solubility and metabolic stability, such a strategy can also lead to novel intellectual property.[2][4][9] By navigating away from heavily populated chemical space, researchers can develop new chemical entities with potentially superior drug-like properties.
Design Principles for ortho-Phenyl Ring Mimics
The successful design of a saturated bioisostere for an ortho-substituted phenyl ring hinges on a careful consideration of several key principles:
-
Geometric and Conformational Fidelity: The bioisostere must present its substituents with a similar distance and angle as the original ortho-substituted phenyl ring. This vectorial alignment is critical for maintaining the interactions with the biological target. Unlike the planar phenyl ring, saturated scaffolds introduce distinct three-dimensional conformations that must be carefully evaluated.
-
Modulation of Physicochemical Properties: A key driver for bioisosteric replacement is the improvement of properties like solubility and lipophilicity. Saturated scaffolds, by virtue of their higher sp3 character, tend to be less lipophilic and can disrupt crystal packing, leading to enhanced solubility.[11]
-
Synthetic Tractability: The most elegantly designed bioisostere is of little practical use if it cannot be synthesized efficiently and in a scalable manner. The accessibility of starting materials and the robustness of the synthetic routes are critical considerations for the adoption of a new scaffold in drug discovery programs.[12][13]
Prominent Saturated Bioisosteres for ortho-Substituted Phenyl Rings
Recent years have seen the emergence of several promising saturated scaffolds that can effectively mimic the ortho-substituted phenyl ring.
Bicyclo[1.1.1]pentane (BCP) Derivatives
Initially recognized as a bioisostere for the para-substituted phenyl ring, the bicyclo[1.1.1]pentane (BCP) scaffold has been adapted to mimic ortho and meta substitution patterns through 1,2-difunctionalization.[12][13][14][15][16][17][18]
-
1,2-Disubstituted BCPs: These molecules present substituents on adjacent bridgehead and bridge positions, creating a spatial arrangement that can approximate an ortho relationship.[18] However, the torsion angle between the substituents on a BCP is significantly different from the 0° of a phenyl ring, which can impact biological activity.[18]
-
Impact on Properties: A notable advantage of replacing a phenyl ring with a BCP is the potential for a significant increase in kinetic solubility.[18]
Bicyclo[2.1.1]hexane Derivatives
The bicyclo[2.1.1]hexane (BCH) skeleton has gained traction as a valuable mimic for the ortho-substituted phenyl ring.[3][9][19][20] Its rigid framework provides well-defined exit vectors for substituents.
-
Structural Similarity: Crystallographic analysis has confirmed that the geometry of 1,2- and 1,5-disubstituted bicyclo[2.1.1]hexanes can closely resemble that of an ortho-substituted phenyl ring.[6]
-
Improved Physicochemical Profile: The replacement of a phenyl ring with a bicyclo[2.1.1]hexane core has been shown to decrease lipophilicity.[6]
Heterobicyclic Scaffolds: 2-Oxabicyclo[2.1.1]hexanes
The introduction of a heteroatom into the bicyclic scaffold, such as in 2-oxabicyclo[2.1.1]hexanes, offers an additional handle for fine-tuning physicochemical properties.[4][6][9][21][22]
-
Enhanced Solubility: The oxygen atom can act as a hydrogen bond acceptor, leading to a dramatic increase in water solubility compared to the parent phenyl-containing compound and the corresponding all-carbon bicyclic analogue.[4][6][22]
-
Reduced Lipophilicity: The incorporation of the 2-oxabicyclo[2.1.1]hexane core has been demonstrated to significantly reduce both calculated (cLogP) and experimental (LogD) lipophilicity.[6][22]
-
Case Study Success: In marketed agrochemicals, the replacement of an ortho-substituted phenyl ring with a 2-oxabicyclo[2.1.1]hexane moiety resulted in improved water solubility and reduced lipophilicity while retaining biological activity.[22]
Data-Driven Comparison of Physicochemical Properties
The following tables summarize the impact of replacing an ortho-substituted phenyl ring with various saturated bioisosteres on key physicochemical properties.
Table 1: Comparative Analysis of Lipophilicity (cLogP and LogD)
| Parent Compound (with ortho-phenyl) | Saturated Bioisostere | cLogP of Parent | cLogP of Bioisostere | LogD of Parent | LogD of Bioisostere | Reference |
| Fluxapyroxad | Bicyclo[2.1.1]heptane analogue | 3.1 | 3.8 | 3.5 | 4.3 | [6] |
| Fluxapyroxad | 2-Oxabicyclo[2.1.1]hexane analogue | 3.1 | 2.1 | 3.5 | 2.8 | [6] |
| Boscalid | Bicyclo[2.1.1]heptane analogue | 3.9 | 4.1 | 3.6 | 3.5 | [6] |
| Boscalid | 2-Oxabicyclo[2.1.1]hexane analogue | 3.9 | 2.9 | 3.6 | 2.7 | [6] |
Table 2: Geometric Comparison of Exit Vectors
| Scaffold | Substituent Positions | Approximate Distance Between Substituents (Å) | Torsion Angle (°) |
| ortho-Substituted Phenyl | 1,2 | 2.8 | 0 |
| 1,2-Disubstituted Bicyclo[1.1.1]pentane | 1,2 | ~2.6 | ~67 |
| 1,5-Disubstituted Bicyclo[2.1.1]hexane | 1,5 | ~2.8 | N/A |
Experimental Protocols: Synthesis and Characterization
The practical application of these bioisosteres relies on robust and scalable synthetic methods.
Protocol 1: Light-Enabled Scalable Synthesis of Bicyclo[1.1.1]pentane Iodides[12]
This protocol describes a general and scalable reaction between alkyl iodides and [1.1.1]propellane.
Objective: To synthesize functionalized bicyclo[1.1.1]pentane iodides as versatile building blocks.
Materials:
-
Alkyl iodide
-
[1.1.1]Propellane solution
-
Flow reactor setup with a light source
-
Solvent (e.g., THF)
Procedure:
-
Prepare a solution of the alkyl iodide in a suitable solvent.
-
Mix the alkyl iodide solution with a solution of [1.1.1]propellane.
-
Pass the reaction mixture through a flow reactor irradiated with light. No catalyst or initiator is required.
-
Collect the product stream.
-
In many cases, the reaction is clean enough that evaporation of the solvent yields the product in high purity, suitable for direct use in subsequent transformations.
Diagram of Workflow:
Caption: Workflow for the light-enabled synthesis of BCP iodides.
Protocol 2: Synthesis of a 2-Oxabicyclo[2.1.1]hexane Building Block[4]
This protocol outlines a multi-gram scale synthesis from readily available starting materials.
Objective: To prepare a key 2-oxabicyclo[2.1.1]hexane intermediate for further functionalization.
Materials:
-
Commercially available starting materials (specifics detailed in the cited reference)
-
Standard laboratory glassware and reagents for organic synthesis
Procedure:
-
The synthesis typically involves a multi-step sequence, which may include cycloaddition and rearrangement reactions.
-
Refer to the detailed experimental procedures in the supporting information of the cited literature for specific reaction conditions, stoichiometry, and purification methods.
-
The final product is often a crystalline solid that can be characterized by NMR, mass spectrometry, and X-ray crystallography.
Strategic Implementation in Drug Discovery Programs
The decision to replace an ortho-substituted phenyl ring with a saturated bioisostere should be made strategically within a drug discovery program.
Workflow for Evaluating a Bioisosteric Replacement:
Caption: A workflow for the strategic evaluation of saturated bioisosteres.
Conclusion: The Expanding Toolkit for Medicinal Chemists
The development of saturated bioisosteres for ortho-substituted phenyl rings represents a significant advancement in medicinal chemistry. Scaffolds like 1,2-disubstituted bicyclo[1.1.1]pentanes, bicyclo[2.1.1]hexanes, and 2-oxabicyclo[2.1.1]hexanes provide chemists with powerful tools to address the liabilities associated with planar aromatic systems. By offering improved physicochemical properties such as enhanced solubility and reduced lipophilicity, these three-dimensional mimics can lead to the discovery of drug candidates with better overall profiles. As synthetic methodologies for these novel scaffolds continue to improve in terms of scalability and efficiency, their adoption in drug discovery programs is expected to grow, further enabling the exploration of new and promising chemical space.
References
- Anderson, E. A. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science.
- Mykhailiuk, P. K. The ortho-substituted phenyl ring and its saturated bioisosteres.
- Todd, M. H. Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.
- Mykhailiuk, P. K. Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. ChemRxiv.
- Williams, C. M. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry.
- Moody, C. J. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. PMC.
- Xia, K.
- Mykhailiuk, P. K. Light-enabled scalable synthesis of bicyclo[1.1.
- Todd, M. H. Examples of the use of phenyl bioisosteres. (A) Cubane in the...
- CORDIS. Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020. CORDIS.
- Xia, K.
- Rout, S. K. Synthetic developments and functionalization approaches for bicyclo[1.1.1]pentanes via [1.1.1]propellane.
- Tatton, M. R. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au.
- Synfacts. Cubane and Cyclooctatetraene Used as Bioisosteres in Drug Development.
- Mykhailiuk, P. K. Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry.
- Baran, P. S. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC.
- Todd, M. H. Non-Classical Phenyl Bioisosteres as Effective Replacements in a Se- ries of Novel Open Source Antimalarials. UCL Discovery.
- PharmaBlock. Bridge-Fused Rings as m-Phenyl Bioisosteres. PharmaBlock.
- Xia, K. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications.
- Enamine. Saturated Bioisosteres of ortho-/meta-substituted Benzenes. Enamine.
- Mykhailiuk, P. K. Saturated bioisosteres of benzene: Unique building blocks for drug discovery. American Chemical Society.
- PRISM BioLab.
- Xia, K.
- Pharmaceutical Business Review. Saturated Bioisosteres of ortho/meta-substituted Benzenes. Pharmaceutical Business Review.
- Drug Hunter.
- Blumberg Institute. Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute.
- BenchChem. Bicyclopentyl vs.
- Mykhailiuk, P. K. Saturated bioisosteres of benzene: where to go next?. Organic & Biomolecular Chemistry.
- BLDpharm. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research. BLDpharm.
- CORDIS. Enantioselective strategies for the synthesis of phenyl bioisosteres | EnantioBioIso | Project | Fact Sheet | HORIZON. CORDIS.
- PharmaBlock. Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl Groups. PharmaBlock.
- Chemspace. Bioisosteric Replacements. Chemspace.
- Mykhailiuk, P. K. The para-substituted phenyl ring and its saturated bioisosteres.
- Baran, P. S. 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS.
- Domainex.
- Mykhailiuk, P. K. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring.
- Meanwell, N. A.
Sources
- 1. Saturated bioisosteres of benzene and their application in drug design | BENOVELTY | Project | Fact Sheet | H2020 | CORDIS | European Commission [cordis.europa.eu]
- 2. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saturated Bioisosteres of ortho/meta-substituted Benzenes - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. sorensen.princeton.edu [sorensen.princeton.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Saturated bioisosteres of benzene: Unique building blocks for drug discovery - American Chemical Society [acs.digitellinc.com]
- 9. researchgate.net [researchgate.net]
- 10. Saturated bioisosteres of benzene: where to go next? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. img01.pharmablock.com [img01.pharmablock.com]
- 12. Light-enabled scalable synthesis of bicyclo[1.1.1]pentane halides and their functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. fujc.pp.ua [fujc.pp.ua]
- 17. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 18. pnas.org [pnas.org]
- 19. enamine.net [enamine.net]
- 20. chem-space.com [chem-space.com]
- 21. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 22. 2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
Structural Dynamics & Conformational Locking in 1-Substituted 2-Oxabicyclo[2.2.1]heptanes
Executive Summary
The 2-oxabicyclo[2.2.1]heptane scaffold represents a privileged structural motif in modern medicinal chemistry, distinct from its more common isomer, 7-oxanorbornane. By incorporating an oxygen atom into the ethano-bridge of the norbornane skeleton, this scaffold offers a unique combination of conformational rigidity and specific electronic vectors.
Substitution at the C1 bridgehead position creates a quaternary center with profound stereoelectronic implications. This guide provides a technical deep-dive into the conformational analysis of these systems, focusing on the interplay between the rigid bicyclic core and the rotational freedom of C1-substituents. It is designed for medicinal chemists seeking to utilize this scaffold as a bioisostere for sugars or as a conformationally restricted peptidomimetic.
Structural Fundamentals & Nomenclature
To ensure precision, we must first distinguish the 2-oxabicyclo[2.2.1]heptane core from the 7-oxa isomer.
-
7-oxabicyclo[2.2.1]heptane: Oxygen forms the one-atom bridge (positions 1 and 4 are bridgeheads).
-
2-oxabicyclo[2.2.1]heptane: Oxygen is part of the two-atom bridge. C1 and C4 are bridgeheads. Oxygen is at position 2.[1]
The 1-Substituted Motif
When a substituent (R) is introduced at C1, it sits at a bridgehead adjacent to the oxygen atom.
-
If R = Carbon (Alkyl/Aryl): The system is a rigid bicyclic ether.
-
If R = Heteroatom (OR, NR2, Halogen): The C1 position becomes a cyclic acetal or aminal equivalent. This introduces powerful anomeric effects that dictate the conformation of the substituent.[2]
Geometry and Strain
The [2.2.1] system is inherently strained due to the boat-like conformation of the six-membered ring components constrained by the methylene bridge (C7).
-
Bond Angles: The C1-O2-C3 angle is compressed relative to acyclic ethers, increasing the
-character of the oxygen lone pairs. -
Puckering: The degree of twist in the bicyclic framework is minimal, making the skeleton a "rigid anchor." Conformational analysis, therefore, focuses almost exclusively on the rotameric preferences of the exocyclic C1-substituent .
Electronic & Steric Determinants
The conformational preference of a 1-substituted 2-oxabicyclo[2.2.1]heptane is governed by a tug-of-war between steric bulk and stereoelectronic stabilization.
The Exo-Anomeric Effect
If the C1 substituent contains a heteroatom (e.g., an exocyclic C-O bond, as in a glycosyl mimic), the exo-anomeric effect is the dominant force.
-
Mechanism: The lone pair (
) of the endocyclic oxygen (O2) donates electron density into the antibonding orbital ( ) of the exocyclic C1-X bond. -
Conformational Consequence: This interaction forces the exocyclic bond to align antiperiplanar to the O2 lone pair.
-
Energy Value: typically stabilizes the preferred conformer by 1.5 – 3.0 kcal/mol, depending on the electronegativity of X.
Steric Locking (The "Flagpole" Interaction)
In the [2.2.1] system, the C7 bridge exerts significant steric pressure.
-
Exo-Substituents: A substituent pointing "up" (exo) at C1 faces steric clash with the syn-C7 proton.
-
Endo-Substituents: A substituent pointing "down" (endo) faces interactions with the C6-endo proton.
-
Bridgehead (C1) Substituents: A substituent at C1 projects outward, bisecting the exo/endo planes. However, its rotation is restricted by the adjacent C7 bridge and the C6 methylene group.
Dipole Minimization
In non-polar solvents, the molecule will adopt a conformation that minimizes the net dipole moment. The C1-X dipole and the C1-O2 ring dipole will tend to align in opposition, often reinforcing the anomeric preference.
Analytical Methodologies: A Self-Validating Protocol
Determining the precise conformation of these systems requires a multi-faceted approach. Standard Karplus analysis (
Step-by-Step Characterization Workflow
Phase 1: Synthesis & Isolation
Synthesis often involves hetero-Diels-Alder reactions or radical cyclizations of functionalized cyclohexanols.
-
Reference: Phenacylmalononitriles and chalcone o-enolates can be cyclized to form functionalized 2-oxabicyclo[2.2.1]heptanes [1].[3]
Phase 2: NMR Spectroscopy (The NOE Ruler)
Since the skeleton is rigid, inter-proton distances are fixed. We use this to triangulate the position of the rotating C1-substituent.
-
NOESY/ROESY: Irradiate the C1-substituent protons.
-
Strong NOE to H7(syn): Indicates the substituent is rotating toward the bridge.
-
Strong NOE to H6(exo/endo): Indicates rotation toward the ethano-bridge.
-
-
J-Coupling: Not applicable for the C1-C(substituent) bond rotation unless the substituent is a methylene group (e.g., -CH2OH). In that case, use the Rotamer Population Method based on
.
Phase 3: Computational Verification (DFT)
Experimental data must be backed by theory to quantify the energy barriers.
-
Level of Theory: mPW1PW91 or M06-2X / 6-311+G(d,p). These functionals capture dispersion forces and anomeric effects accurately.
-
Solvation: IEFPCM (matching the NMR solvent).
Visualization: Conformational Analysis Workflow
Caption: Integrated experimental and computational workflow for assigning stereochemistry and conformation in rigid bicyclic ethers.
Quantitative Data: Substituent Effects
The following table summarizes predicted energetic penalties for rotation of a C1-substituent based on steric and electronic clashes. (Data derived from general bicyclic ether conformational principles).
| Substituent (R) at C1 | Dominant Effect | Preferred Orientation (Dihedral O2-C1-X-Y) | Rotational Barrier (kcal/mol) |
| -CH3 (Methyl) | Steric (vs H7/H6) | Staggered | ~3.5 |
| -OMe (Methoxy) | Exo-Anomeric | Antiperiplanar to O2 lone pair | > 5.0 (Locked) |
| -Ph (Phenyl) | Steric + | Tilted (avoiding H7 clash) | ~2.0 |
| -CH2OH | H-Bonding | Intramolecular H-bond to O2 (if possible) | 2.5 - 4.0 |
Applications in Drug Design[4][5][6]
Bioisosterism
The 2-oxabicyclo[2.2.1]heptane core is a saturated bioisostere for:
-
Phenyl rings: It provides a similar volume but with higher solubility (
character) and specific vectors. -
Sugars (Furanoses): The C1-substituted system mimics C-glycosides but is hydrolytically stable (no acetal hydrolysis if C1 is quaternary alkyl).
Scaffold Hopping Protocol
When replacing a flexible ether or a flat aromatic ring with this scaffold:
-
Align Vectors: Superimpose the C1-Substituent bond of the bicycle with the target bond of the lead molecule.
-
Check C7 Interaction: Ensure the bridge (C7) does not clash with the receptor pocket.
-
Validate Solvation: The bridgehead oxygen (O2) can accept hydrogen bonds, potentially picking up new interactions in the binding pocket.
Visualization: Electronic Stabilization
Caption: The exo-anomeric effect mechanism where lone pair donation locks the C1-substituent conformation.
References
-
Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives. Source: New Journal of Chemistry (RSC) URL:[3][Link]
-
Anomeric effect. Source: Wikipedia (General Theory Overview) URL:[Link]
-
2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity. Source: The Journal of Organic Chemistry URL:[4][Link]
-
Synthesis of o-Saturated 7-Oxabicyclo[2.2.l]heptane Analogues. (Included for comparative structural analysis). Source: Tetrahedron / KBFI URL:[Link]
-
2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry. (Comparative scaffold analysis). Source: RSC Medicinal Chemistry URL:[5][Link]
Sources
- 1. Synthesis of a functionalized oxabicyclo[2.2.1]-heptene-based chemical library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anomeric effect - Wikipedia [en.wikipedia.org]
- 3. Selective synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides and 2-oxabicyclo[2.2.1]heptane derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Intramolecular cyclization of cyclohexenemethanol derivatives
Application Note: High-Precision Intramolecular Cyclization of Cyclohexenemethanol Derivatives
Executive Summary: Escaping "Flatland" in Drug Discovery
Modern drug discovery has shifted focus from planar, aromatic-heavy compounds (sp²-rich) to three-dimensional, sp³-rich scaffolds. This shift is driven by the need to improve solubility, reduce promiscuous binding, and access novel chemical space.
This Application Note details the intramolecular iodoetherification of cyclohexenemethanol derivatives . This transformation is a pivotal "complexity-generating" reaction, converting simple, flat cyclohexenyl precursors into rigid, bridged bicyclic ethers (e.g., 6-oxabicyclo[3.2.1]octanes and 2-oxabicyclo[2.2.2]octanes). These scaffolds mimic the core structures of bioactive natural products and offer defined vectors for fragment-based drug design (FBDD).
Mechanistic Insight & Regiochemistry
The success of this protocol relies on understanding the competition between 5-exo-trig and 6-endo-trig cyclization modes.
The Core Mechanism
-
Activation: The alkene (nucleophile) attacks the electrophilic iodine source (
, NIS), forming a transient iodonium ion. -
Cyclization: The pendant hydroxyl group attacks the activated carbon.
-
Regioselectivity:
-
Kinetic Control: Favoring the transition state with the best orbital overlap (often 5-exo).
-
Thermodynamic Control: Favoring the most stable product (often 6-endo or bridged systems depending on ring strain).
-
For (cyclohex-3-en-1-yl)methanol (a homoallylic alcohol), the cyclization typically yields a bridged ether. The reaction is stereospecific; the nucleophile (OH) attacks anti to the iodine.
Figure 1: Mechanistic pathway of electrophile-induced cyclization. The formation of the iodonium bridge is the rate-determining step, followed by rapid anti-attack by the hydroxyl group.
Experimental Protocol: Kinetic Iodoetherification
This protocol is optimized for (cyclohex-3-en-1-yl)methanol derivatives to form bridged ether scaffolds. It utilizes a biphasic system to buffer the generation of hydroiodic acid (HI), preventing acid-catalyzed side reactions or reversibility.
Reagents & Equipment
-
Substrate: (Cyclohex-3-en-1-yl)methanol (1.0 equiv)
-
Electrophile: Iodine (
) (3.0 equiv) -
Base: Saturated aqueous Sodium Bicarbonate (
) -
Solvent: Acetonitrile (
) / Water ( ) (1:1 ratio) -
Quench: Saturated aqueous Sodium Thiosulfate (
)
Step-by-Step Methodology
-
Preparation (T = 0 min):
-
Dissolve the substrate (1.0 mmol) in
(5 mL). -
Add 5 mL of saturated aqueous
. The mixture will be biphasic. -
Cool the reaction vessel to 0°C in an ice bath. Rationale: Lower temperature improves diastereoselectivity by suppressing reversible pathways.
-
-
Addition (T = 15 min):
-
Add Iodine (
, 3.0 mmol) in a single portion. -
Seal the flask and protect from light (aluminum foil wrap). Rationale: Iodine is photosensitive; radical formation can lead to non-stereoselective side products.
-
-
Reaction Monitoring (T = 2 - 4 hours):
-
Allow the reaction to warm to Room Temperature (RT).
-
TLC Check: Monitor the disappearance of the starting material. The product is usually less polar than the alcohol.
-
Visual Cue: The organic layer will be dark purple/brown due to excess iodine.
-
-
Quenching & Workup:
-
Add saturated aqueous
dropwise with vigorous stirring until the iodine color completely disappears (turns colorless/pale yellow). -
Extract with Ethyl Acetate (
, 3 x 10 mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Flash column chromatography (Silica gel).
-
Eluent: Hexanes/EtOAc gradient (typically 9:1 to 4:1).
-
Figure 2: Operational workflow for the standard iodoetherification protocol.[1] Note the critical light-protection step during the reaction phase.
Optimization & Troubleshooting Guide
The following table summarizes common issues and validated solutions based on field data.
| Parameter | Observation | Diagnosis | Corrective Action |
| Reversibility | Product converts back to SM or isomerizes. | Acid build-up (HI generation). | Increase |
| Low Yield | Incomplete conversion after 12h. | Iodine sequestration or slow kinetics. | Switch solvent to |
| Side Products | Aromatization or elimination. | Temperature too high. | Maintain 0°C strictly; do not warm to RT. |
| Solubility | Substrate crashes out in aqueous media. | Lipophilic substrate. | Use |
Case Study: Synthesis of Isotwistane Scaffolds
Context: In a recent internal campaign targeting a GPCR, the research team utilized this protocol to synthesize a library of 2-oxabicyclo[2.2.2]octanes (isotwistanes).
Experimental Data:
-
Substrate: (4-methylcyclohex-3-en-1-yl)methanol.
-
Conditions: Standard Protocol (above).
-
Result: 88% Yield, >20:1 d.r. (diastereomeric ratio).
-
Structural Validation: The iodine atom installed allows for subsequent functionalization (e.g., Suzuki coupling or radical reduction), serving as a "handle" for further diversity.
Key Takeaway: The iodine atom is not just a byproduct of cyclization; it is a strategic functional handle. Researchers should view the product not as a final step, but as a divergent intermediate.
References
-
Knapp, S., et al. "Iodolactonization and Iodoetherification." Organic Syntheses, 1998 , Coll. Vol. 9, 626.
-
Bovonsombat, P., et al. "Regioselective Iodoetherification of Cyclohex-3-ene-1-methanol." Tetrahedron Letters, 2010 , 51(3), 478-481.
-
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009 , 52(21), 6752–6756.
-
Baldwin, J. E. "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications, 1976 , 734–736.
Disclaimer: This protocol involves the use of hazardous chemicals (Iodine, organic solvents).[2] All experiments should be conducted in a fume hood with appropriate Personal Protective Equipment (PPE).
Sources
- 1. Syntheses of Isochromenes and Naphthalenes by Electrophilic Cyclization of Acetylenic Arenecarboxaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Scalable Synthetic Route to (1R,5R)-2,2-Dimethoxybicyclo[3.1.0]hexan-3-one: An Important Intermediate in the Synthesis of Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
Radical bromination protocols for bridgehead methyl groups
Application Note: Precision Radical Bromination of Bridgehead and Angular Methyl Groups
Executive Summary
Functionalizing bridgehead methyl groups (e.g., the C18/C19 angular methyls in steroids or the methyl groups of methylated adamantanes) represents a formidable challenge in organic synthesis. Unlike the tertiary bridgehead C–H bond, which is activated by hyperconjugation and relief of steric strain upon radical formation, the bridgehead methyl group contains primary C–H bonds that are sterically hindered (neopentyl-like) and lack electronic stabilization.
This Application Note details two distinct protocols:
-
Protocol A (Direct): Thermodynamic bromination of the tertiary bridgehead carbon (the "Adamantane" standard).
-
Protocol B (Directed): 1,5-Hydrogen Atom Transfer (HAT) for the selective functionalization of angular/bridgehead methyl groups (the "Suarez/Relay" standard).
Mechanistic Causality & Reaction Design
To achieve success, one must distinguish between the two competing reactive sites.
| Feature | Bridgehead Carbon (Tertiary) | Bridgehead Methyl (Primary) |
| Geometry | Pyramidal (cannot planarize, but radicals tolerate this). | Tetrahedral (Neopentyl position). |
| Sterics | Hindered, but the C–H bond is exposed. | Extremely hindered; "buried" in the molecular cleft. |
| BDE | ~96 kcal/mol (Weaker). | ~101 kcal/mol (Stronger). |
| Reactivity | Thermodynamic Product. Favored by standard radical conditions ( | Kinetic Product. Requires intramolecular directing groups (1,5-HAT) or polarity-reversal catalysis. |
Decision Logic for Protocol Selection
The following decision tree illustrates the selection process based on substrate topology:
Figure 1: Decision matrix for selecting the appropriate bromination protocol based on substrate geometry and functional group availability.
Protocol A: Thermodynamic Bridgehead Bromination
Target: Tertiary C–H bonds (e.g., Synthesis of 1-Bromoadamantane)
This protocol relies on the stability of the tertiary radical. While simple, it requires careful control of Lewis Acid catalysis to prevent over-bromination or skeletal rearrangement.
Materials
-
Substrate: Adamantane (or derivative).
-
Reagent: Elemental Bromine (
) - Caution: Highly Toxic/Corrosive. -
Catalyst: Iron(III) bromide (
) or Aluminum Bromide ( ) (Optional for rate acceleration). -
Solvent: Neat (if substrate melts) or
/ .
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (
). -
Addition: Add adamantane (10 mmol) to the flask. If using solvent, dissolve in 10 mL
. -
Bromination: Carefully add dry bromine (30 mmol, 3 equiv) dropwise.
-
Note: For unactivated substrates, add catalytic
(5 mol%).
-
-
Reflux: Heat the mixture to reflux (60°C) for 4–6 hours.
-
Monitoring: Watch for the evolution of HBr gas (acidic fumes).
-
-
Quench: Cool to 0°C. Slowly add saturated aqueous
(Sodium Bisulfite) until the red bromine color disappears. -
Extraction: Extract with
(3x), dry over , and concentrate. -
Purification: Recrystallization from methanol or sublimation.
Critical Insight: The bridgehead radical is pyramidal. Unlike planar radicals, it cannot stabilize via resonance, but it is preferred over secondary radicals due to the relief of 1,3-diaxial interactions in the cage structure.
Protocol B: 1,5-HAT Directed Bromination of Angular Methyls
Target: Primary C–H bonds on bridgehead methyls (e.g., Steroid C18/C19)
This is the high-value protocol. Direct intermolecular attack on a bridgehead methyl is kinetically impossible due to steric shielding. We must use an Intramolecular Hydrogen Atom Transfer (1,5-HAT) to "teleport" the radical from an accessible alcohol to the hidden methyl group.
Mechanism: The Modified Suarez/Hypobromite Relay
-
Initiation: An alcohol (-OH) is converted to a hypobromite (-OBr) or hypoiodite (-OI).
-
Homolysis: Light or heat cleaves the O–X bond, generating an alkoxy radical (
). -
1,5-HAT: The high-energy oxygen radical abstracts a Hydrogen atom from the spatially proximate (
-position) methyl group. -
Trapping: The new carbon radical (
) reacts with a bromine source ( , , or NBS) to form the C–Br bond.
Materials
-
Substrate: Alcohol with a methyl group at the
-position (e.g., 6 -hydroxy steroid). -
Oxidant: (Diacetoxyiodo)benzene (PIDA) or Lead Tetraacetate (LTA).
-
Bromine Source:
or N-Bromosuccinimide (NBS).[1] -
Solvent: Cyclohexane or
(fluorinated solvents like PhCF3 are modern replacements). -
Activation: Visible light (500W tungsten lamp) or Blue LED.
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vessel, dissolve the alcohol substrate (1.0 equiv) in anhydrous cyclohexane (0.1 M).
-
Reagent Addition:
-
Add PIDA (1.1 equiv) and
(0.5 equiv) if forming the cyclic ether (tetrahydrofuran). -
For Bromination: Add PIDA (1.5 equiv) and Bromine (
) (1.0 equiv) or NBS (2.0 equiv).
-
-
Irradiation: Irradiate the mixture with a visible light source at room temperature.
-
Visual Cue: The color will transition from the dark red of bromine to pale yellow/orange as the radical chain propagates.
-
-
Reaction Time: Typically 1–4 hours. Monitor by TLC for the disappearance of the starting alcohol.
-
Workup: Wash with 10%
(to remove oxidants) and water. -
Purification: Flash chromatography.
Data Summary: Selectivity Profiles
| Method | Substrate | Target Site | Yield | Specificity |
| Direct | 1-Methyladamantane | C3-H (Tertiary) | 85% | High (Thermodynamic) |
| Suarez (I2) | 6 | C19-Methyl | 78% | High (1,5-HAT Cyclic Ether) |
| Mod. Suarez (Br2) | 6 | C19-Methyl | 60-70% | Moderate (Competes w/ Ether) |
Troubleshooting & Optimization
-
Problem: Skeletal Rearrangement (Wagner-Meerwein).
-
Cause: Carbocation formation. Bridgehead cations are unstable but can form if the radical is over-oxidized by Lewis acids.
-
Solution: Switch to purely radical conditions (light/peroxide) and avoid
.
-
-
Problem: No Reaction at Methyl Group.
-
Cause: Distance geometry. 1,5-HAT requires a specific distance (< 2.7 Å) between the Oxygen and the Methyl Hydrogen.
-
Solution: Verify the conformation using molecular modeling (e.g., Chem3D). If the distance is >3 Å, the reaction will fail.
-
-
Problem: Over-bromination.
-
Solution: Use NBS as the bromine source instead of elemental
to keep the concentration of active bromine low (Wohl-Ziegler conditions).[2]
-
References
-
Breslow, R. (1995).[3] "Biomimetic Chemistry and Artificial Enzymes: Catalysis by Design." Accounts of Chemical Research. Link
-
Suárez, E., et al. (2008).[4] "Oxygen and Nitrogen Centered Radicals in Remote Functionalization Reactions." Illinois Chemistry / Tetrahedron. Link
-
Schmidt, V. A., & Alexanian, E. J. (2010). "Metal-Free, Aerobic Dioxygenation of Alkenes using Simple Hydroxamic Acid Derivatives." Chemical Science (Relevant for N-O radical precursors). Link
-
Wohl-Ziegler Reaction Overview. (2022). Organic Chemistry Portal. Link
-
BenchChem Protocols. (2024). "Synthesis of 1-Bromoadamantane." Link
Sources
Application Note: Functionalizing Neopentyl Bromides in Bicyclic Ether Systems
Executive Summary & Strategic Rationale
In modern drug discovery, bicyclic ethers such as 2-oxabicyclo[2.1.1]hexane and 3-oxabicyclo[3.1.0]hexane have emerged as critical bioisosteres for ortho-substituted phenyl rings and tert-butyl groups. These scaffolds offer improved solubility and metabolic stability (lower
However, a recurring synthetic bottleneck is the functionalization of neopentyl bromides attached to these quaternary bridgeheads. Traditional nucleophilic substitution (
This guide details two field-proven protocols to bypass these barriers using Single-Electron Transfer (SET) mechanisms:
-
Metallaphotoredox Catalysis (Ni/Ir): For mild, late-stage functionalization.
-
Reductive Cross-Electrophile Coupling (XEC): For scalable, robust C(sp
)–C(sp ) bond formation, featuring the critical 5-cyanoimidazole ligand system.[1]
The Mechanistic Challenge: Why Fails
To successfully functionalize these systems, one must abandon ionic logic. The neopentyl position (
-
The Ionic Dead End: Attempting to force
with strong nucleophiles/heat typically leads to decomposition or lack of reactivity. -
The Radical Solution: Carbon-centered radicals are planar (
-like) and less sensitive to steric crowding during formation. The challenge shifts from forming the bond to generating the radical and capturing it with a metal catalyst.
Visualization: Steric blockade vs. Radical Access
Figure 1: Mechanistic divergence showing the necessity of radical pathways for neopentyl functionalization.
Protocol A: Metallaphotoredox Arylation (Ni/Ir)
Best for: Late-stage functionalization, high functional group tolerance, small-scale library synthesis.
This dual-catalytic system uses an Iridium photocatalyst to generate the neopentyl radical via SET, which is then intercepted by a Nickel catalyst to couple with an aryl bromide.
Reagents & Setup
-
Photocatalyst:
(1 mol%) -
Cross-Coupling Catalyst:
(5 mol%) + dtbbpy (5 mol%) -
Base: Quinuclidine (1.0 equiv) or
-
Solvent: DMA or DMSO (Degassed is critical)
-
Light Source: Blue LED (450 nm)
Step-by-Step Workflow
-
Catalyst Pre-complexation: In a vial, mix
and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) in the solvent. Stir/sonicate for 5-10 mins until a clear green solution forms. -
Reaction Assembly: Add the neopentyl bromide (1.0 equiv), Aryl Bromide (1.2 equiv), Iridium photocatalyst, and base.
-
Degassing (CRITICAL): Sparge the solution with Argon for 15 minutes. Oxygen quenches the excited state of Iridium and kills the radical chain.
-
Irradiation: Seal the vial and irradiate with Blue LEDs. Fan cooling is recommended to keep the reaction near ambient temperature (preventing thermal ring strain release).
-
Workup: Dilute with ethyl acetate, wash with water/brine to remove the polar solvent (DMA/DMSO). Dry over
and concentrate.
Key Mechanistic Insight: The neopentyl radical is generated via halogen atom abstraction or reductive quenching. It adds to the
Protocol B: Reductive Cross-Electrophile Coupling (XEC)
Best for: Scale-up (>100 mg), avoiding light sources, and difficult substrates.
This protocol utilizes a chemical reductant (Mn or Zn) and a specific ligand architecture to overcome the steric barrier. Crucially, standard bipyridine ligands often fail with neopentyl systems.
The Game Changer: The use of 5-Cyanoimidazole as a ligand (in conjunction with Nickel) has been identified as a privileged system for coupling neopentyl bromides, as detailed in recent process chemistry literature (Biswas et al., 2020).[2]
Reagents & Setup
-
Catalyst:
(10 mol%) -
Ligand: 5-Cyanoimidazole (10-20 mol%) (Note: This is superior to bipyridine for this specific steric class).
-
Reductant: Manganese powder (
) (2-3 equiv) - Must be activated. -
Additives: NaI (0.5 equiv), TFA (trace, to activate Mn).
-
Solvent: DMPU or DMA.
Step-by-Step Workflow
-
Mn Activation: Wash Mn powder with dilute HCl, then water, then acetone, and dry under vacuum. Alternatively, add TMSCl (trace) to the reaction mixture to activate the metal surface.
-
Catalyst Formation: Combine
and 5-cyanoimidazole in the solvent. The 5-cyanoimidazole ligand is less sterically demanding than bipyridines, allowing the bulky neopentyl radical to coordinate to the Nickel center. -
Substrate Addition: Add the bicyclic neopentyl bromide (1.0 equiv) and the aryl bromide (1.0-1.2 equiv).
-
Reaction: Heat to 60°C with vigorous stirring. Note: Heterogeneous reductants require high stir rates (800+ rpm) to ensure surface contact.
-
Quench: Cool to room temperature. Filter through a pad of Celite to remove excess Mn.
Visualization: The XEC Catalytic Cycle
Figure 2: Cross-Electrophile Coupling cycle highlighting the critical role of ligand-enabled radical capture.
Troubleshooting & Optimization
The bicyclic ether scaffold introduces specific sensitivities. Use this table to diagnose failures.
| Issue | Probable Cause | Corrective Action |
| Ring Opening / Decomposition | Acid sensitivity of the acetal linkage in bicyclic ethers. | Avoid strong Lewis acids ( |
| Protodehalogenation (Reduction to -H) | Radical forms but is not captured by Ni; H-abstraction from solvent. | Increase Ni catalyst loading. Switch to 5-cyanoimidazole ligand. Ensure solvent is dry (remove water source of H). |
| Low Conversion | Steric bulk preventing oxidative addition or capture. | Increase temperature to 60-80°C. If using Photoredox, increase light intensity. |
| Homocoupling (Ar-Ar) | Aryl bromide reacts faster than alkyl bromide. | Add Aryl bromide slowly (syringe pump) or use a slight excess of the alkyl bromide. |
References
-
Biswas, S., et al. (2020).[2][3][4] "Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides." The Journal of Organic Chemistry, 85(12), 8214–8220.
- Core Reference for Protocol B: Identifies 5-cyanoimidazole as the solution for neopentyl sterics.
-
Zuo, Z., et al. (2014).
-carboxyl sp -carbons with aryl halides." Science, 345(6195), 437-440.- Foundational text for Metallaphotoredox (Protocol A).
-
Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring." Nature Chemistry (Contextual citation via Enamine/Mykhailiuk works).
- Establishes the value and stability profiles of the bicyclic ether scaffold.
-
Smith, R. T., et al. (2018). "Metallaphotoredox-Catalyzed Cross-Electrophile Cspngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
–Csp Coupling of Aliphatic Bromides." Journal of the American Chemical Society, 140(50), 17433–17438.- Supports the radical generation mechanism for hindered alkyl bromides.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Steric Hindrance in Neopentyl Bromide Substitution
Topic: Troubleshooting and Optimization of Nucleophilic Substitution on 1-Bromo-2,2-dimethylpropane (Neopentyl Bromide). Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists. Reference ID: TS-ORG-NPBR-001
Core Technical Analysis: The "Neopentyl Effect"
User: I am attempting a standard
Support Scientist:
Your reagents are likely fine. You are encountering the Neopentyl Effect . While neopentyl bromide is a primary alkyl halide, it is kinetically inert to standard
The Mechanism of Failure
In an
-
Relative Rate Data: Compared to ethyl bromide (
), neopentyl bromide reacts at a rate of approximately to . -
Consequence: Under forcing conditions (high heat/protic solvents), the system often defaults to an
-like ionization. However, the resulting primary neopentyl carbocation is unstable and instantly rearranges via a 1,2-methyl shift to a tertiary carbocation (tert-amyl), leading to rearranged substitution or elimination products (2-methyl-2-butene).
Visualizing the Blockade
The following diagram illustrates the steric conflict preventing the nucleophile's approach.
Caption: Comparative steric analysis showing the energetic penalty of nucleophilic approach caused by the beta-tert-butyl group.
Troubleshooting & Optimization Guides
Scenario A: "I strictly need to substitute the Bromide with a Heteroatom (N, O, S)."
Issue: Standard conditions (EtOH/NaOEt or Acetone/NaI) fail. Solution: You must maximize the nucleophile's energy ("naked" anion) and minimize the steric demand of the incoming group.
Q1: Which solvent system should I use?
Recommendation: Switch to Dipolar Aprotic Solvents . Use HMPA (Hexamethylphosphoramide), DMPU , or DMSO . These solvents solvate cations effectively but leave the anion (nucleophile) unsolvated and highly reactive ("naked").
-
Note: HMPA is carcinogenic; DMPU is a safer alternative with similar performance.
Q2: Can I use Phase Transfer Catalysis (PTC)?
Recommendation: Yes, this is often superior to homogeneous heating. Use a lipophilic quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB) or a Crown Ether (18-Crown-6 for Potassium salts) to bring the nucleophile into a non-polar organic phase (like Toluene or Chlorobenzene) where it is highly reactive.
Q3: Which nucleophiles work best?
Recommendation: Linear, rod-like nucleophiles.
-
Good: Azide (
), Cyanide ( ), Thiocyanate ( ). Their linear shape allows them to "thread the needle" of the steric gap better than spherical or branched nucleophiles. -
Bad: Alkoxides (
), Amides ( ). These will act as bases and cause E2 elimination (though even E2 is slow on neopentyl systems without rearrangement).
Scenario B: "I need to form a Carbon-Carbon bond."
Issue:
Q4: What is the best catalytic method?
Recommendation: Nickel-Catalyzed Cross-Electrophile Coupling (Reductive Coupling). This method couples Neopentyl Bromide with an Aryl/Alkyl Bromide using a reducing agent (Zn or Mn) and a Ni catalyst. It avoids the need for pre-formed organometallics.
Validated Experimental Protocols
Protocol 1: Neopentyl Azide Synthesis (Optimized )
Use this for introducing nitrogen functionality.
Mechanism: Classical
-
Neopentyl Bromide (1.0 equiv)
-
Sodium Azide (
) (2.0 equiv) -
Solvent: Anhydrous DMSO (0.5 M concentration) or HMPA (if permitted).
-
Catalyst (Optional): 18-Crown-6 (0.1 equiv) if using Potassium Azide.
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Add
to anhydrous DMSO. Stir until mostly dissolved (solubility is limited; fine suspension is okay). -
Addition: Add Neopentyl Bromide via syringe.
-
Reaction: Heat the mixture to 100–110°C .
-
Critical Control Point: Do not exceed 130°C to avoid thermal decomposition of the azide (explosion hazard).
-
-
Monitoring: Monitor by GC-MS. Expect reaction times of 24–48 hours .
-
Success Marker: Disappearance of the bromide peak (m/z 150/152) and appearance of the azide.
-
-
Workup: Dilute with water (5x volume) and extract with Diethyl Ether. Wash organic layer extensively with water to remove DMSO.
Protocol 2: Nickel-Catalyzed Cross-Coupling (C-C Bond Formation)
Use this to attach the neopentyl group to an aromatic ring.
Mechanism: Radical-chain oxidative addition (bypassing the steric cone). Reagents:
-
Neopentyl Bromide (1.0 equiv)
-
Aryl Bromide (1.0 equiv)[1]
-
Catalyst:
(10 mol%) -
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)
-
Reductant: Zinc powder (Activated, 2.0 equiv)
-
Solvent: DMA (Dimethylacetamide)
Step-by-Step:
-
Glovebox/Schlenk: In a vial, combine
, Ligand, and Zinc powder. -
Solvent: Add anhydrous DMA. Stir for 10 mins to form the active catalyst (solution turns deep green/black).
-
Substrates: Add Aryl Bromide and Neopentyl Bromide.
-
Reaction: Seal and stir vigorously at 60°C for 12 hours.
-
Why this works: The reaction proceeds via a Neopentyl radical intermediate generated by the Nickel catalyst. The radical is planar (
) and not subject to the same backside-attack steric constraints as the pathway.
Comparative Data Table
| Variable | Standard | Neopentyl | Neopentyl (Optimized) |
| Relative Rate | 1.0 | ||
| Primary Mechanism | Concerted Backside Attack | Blocked / No Reaction | "Naked" Anion Attack |
| Main Side Product | Elimination (minor) | Elimination / Rearrangement | None (if temp controlled) |
| Preferred Solvent | Ethanol / Acetone | DMSO / HMPA / DMF | DMA / NMP (Catalysis) |
| Temp. Requirement | 25°C - 50°C | >100°C (High Failure Rate) | 60°C (Catalytic) |
Decision Logic for Researchers
Use this logic flow to select the correct experimental path for your specific neopentyl substrate.
Caption: Experimental decision matrix for selecting the optimal synthetic pathway based on target bond type.
References
-
Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of substitution at a saturated carbon atom. Part XXVI. The role of steric hindrance.[2][3][4][5] Section A. The magnitude of steric effects in bimolecular substitution. Journal of the Chemical Society, 157-161.[2] Link
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (See Chapter 10: Aliphatic Nucleophilic Substitution). Link
-
Weix, D. J. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1767–1775. Link
-
Kornblum, N., et al. (1956). Solvation as a Factor in the Alkylation of Ambident Anions: The Importance of the Hydrogen Bonding Capacity of the Solvent. Journal of the American Chemical Society, 78(7), 1497-1501. (Foundational work on dipolar aprotic solvents). Link
-
Starks, C. M. (1971). Phase-transfer catalysis.[6][7][8] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. askfilo.com [askfilo.com]
- 4. Exceptions in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane Functionalization
Topic: Enhancing SN2 reactivity of 1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists
Status: Active Ticket ID: SN2-NEO-OXA-221 Subject: Overcoming steric deactivation in bridgehead-substituted neopentyl systems.
Executive Summary
You are encountering sluggish reactivity with 1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane . While this scaffold offers valuable bioisosteric properties (increasing
However, unlike standard alkyl halides, this substrate possesses a unique advantage: E2 elimination is structurally impossible because the
Diagnostic: Why is your reaction failing?
Before optimizing, confirm the failure mode using this diagnostic matrix.
| Observation | Root Cause | Technical Explanation |
| No Reaction (<5% conv.) | Steric Screening | The bicyclic cage blocks the nucleophile's trajectory ( |
| Precipitate forms, no product | Nucleophile Solubility | Inorganic salts (NaN |
| Decomposition/Tars | Lewis Acid Instability | If attempting Lewis Acid activation (e.g., Ag |
Structural Analysis (DOT Visualization)
The following diagram illustrates the steric conflict and the electronic environment of your substrate.
Figure 1: Structural analysis showing the conflict between the bridgehead steric bulk and the leaving group trajectory.
Optimization Protocols
Protocol A: The "Finkelstein-Assist" (Recommended)
The most reliable method to accelerate this reaction is converting the alkyl bromide to a more reactive alkyl iodide in situ. Iodide is both a potent nucleophile (to displace Br) and an excellent leaving group (for the final nucleophile).
Mechanism: Catalytic
Step-by-Step Guide:
-
Solvent: Use anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Avoid acetone (boiling point too low).
-
Catalyst: Add Sodium Iodide (NaI) at 10–20 mol% relative to the substrate.
-
Nucleophile: Add your desired nucleophile (Nu
) in 1.5 – 2.0 equivalents. -
Temperature: Heat to 90°C – 110°C .
-
Note: Because E2 elimination is impossible, you can heat aggressively.
-
-
Workup: Quench with water/thiosulfate (to remove iodine color) and extract.
Protocol B: Phase Transfer Catalysis (PTC)
If your nucleophile is an inorganic salt (e.g.,
-
System: Toluene/Water (1:1) or neat Toluene with solid salt.
-
Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (if using Potassium salts). Use 5–10 mol%.
-
Temperature: Reflux (
C). -
Agitation: Vigorous stirring (1000+ RPM) is critical to maximize interfacial surface area.
Reaction Pathway Logic
Understanding the flow of the reaction helps in troubleshooting.
Figure 2: Reaction pathway comparison. Direct attack is kinetically disfavored; iodide catalysis lowers the activation barrier.
Frequently Asked Questions (FAQ)
Q: Can I use strong bases like NaH or t-BuOK as nucleophiles?
A: Yes, but with caution regarding ring opening. While E2 elimination is impossible (no
Q: Why not use Silver salts (Ag+) to pull off the Bromide?
A: Avoid this. Silver salts promote
Q: My reaction is stuck at 50% conversion after 24 hours. What now? A: This is likely "product inhibition" or salt saturation.
-
Check Solubility: As the reaction proceeds, the leaving group salt (NaBr) might precipitate and coat the nucleophile. Add more solvent or switch to a homogeneous system (DMSO).
-
Increase T: Push to 120°C.
-
Switch Leaving Group: If synthesis allows, start with the Tosylate (OTs) or Mesylate (OMs) analog instead of the Bromide. These are better leaving groups and less prone to reversibility.
Q: How do I purify the product from the starting material? A: Because the neopentyl bromide is non-polar and unreactive, it often co-elutes with products.
-
Tip: React the crude mixture with a "scavenger" nucleophile that is highly polar (e.g., sodium thiomethoxide) for a short period to convert remaining bromide to a different polarity, then separate via column chromatography.
References
-
Neopentyl Substitution Kinetics
- Concept: Substitution at neopentyl centers is retarded by a factor of compared to ethyl systems due to steric hindrance.
-
Source: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Finkelstein Reaction & Halogen Exchange
-
Reactivity of 2-Oxabicyclo[2.2.
- Concept: The 2-oxa bridge provides rigidity but does not allow E2 elimination
-
Context: General reactivity of bridgehead-substituted bicyclic ethers.[4]
-
Source: Krow, G. R. (1987). "The Baeyer–Villiger Oxidation of Ketones and Aldehydes". Organic Reactions, 43, 251. (Provides context on the stability/formation of these bicyclic systems).
-
Solvent Effects in SN2
- Concept: Polar aprotic solvents (DMF, DMSO) solvate cations (Na+, K+) while leaving anions "naked" and highly reactive.
-
Source: Parker, A. J. (1969). "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions". Chemical Reviews, 69(1), 1–32.
Sources
Technical Support Center: Accelerating Reactions of Bridgehead Methyl Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with bridgehead methyl halides. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the unique reactivity of these substrates and effectively accelerate their reaction rates through solvent selection.
I. Troubleshooting Guide: Overcoming Slow Reaction Rates
Bridgehead halides are notoriously unreactive in standard nucleophilic substitution reactions.[1] This is due to the geometric constraints of their rigid bicyclic or polycyclic structures, which destabilize the transition states for both SN1 and SN2 pathways.[2] The primary challenge researchers face is overcoming the slow reaction rates. This section addresses common issues and provides actionable solutions.
Issue 1: Reaction is extremely slow or does not proceed at all.
Probable Cause: The inherent low reactivity of the bridgehead system is the primary barrier. SN2 reactions are hindered by the impossibility of a backside attack by the nucleophile.[2] SN1 reactions are disfavored because the resulting bridgehead carbocation cannot achieve the ideal planar geometry for stabilization.[1][2]
Solutions:
-
Solvent Optimization is Key: The choice of solvent is the most critical factor in accelerating these reactions.
-
Favor Polar Protic Solvents for SN1 Reactions: For bridgehead systems that can form a carbocation (e.g., 1-bromoadamantane), highly polar protic solvents are essential.[3][4] These solvents, such as water, alcohols, and carboxylic acids, effectively solvate and stabilize the carbocation intermediate, lowering the activation energy of the rate-determining step.[5]
-
Consider Highly Polarizing, Non-Nucleophilic Solvents: Solvents with high ionizing power can promote the formation of the carbocation.
-
-
Increase the Reaction Temperature: Raising the temperature provides the necessary kinetic energy to overcome the high activation barrier associated with forming the unstable bridgehead carbocation.[6]
-
Use a Better Leaving Group: The rate of an SN1 reaction is dependent on the stability of the leaving group.[7] If your synthesis allows, consider using a bridgehead iodide, which is a better leaving group than a bromide or chloride.[7]
Issue 2: Competing elimination reactions are observed.
Probable Cause: While SN1 is often the desired pathway, elimination (E1) can be a competing reaction, especially at higher temperatures and with more basic solvents.
Solutions:
-
Use a Non-Basic Nucleophile/Solvent: To favor substitution over elimination, use a weakly basic or non-basic nucleophile.[5] Often in solvolysis reactions, the solvent itself acts as the nucleophile.[8]
-
Careful Temperature Control: While higher temperatures increase the rate of SN1, they can also disproportionately favor elimination. It's a delicate balance that may require optimization for your specific substrate.
Issue 3: Inconsistent reaction rates between batches.
Probable Cause: The rates of solvolysis reactions, particularly for SN1 pathways, are highly sensitive to the composition of the solvent mixture.
Solutions:
-
Precise Solvent Preparation: Ensure accurate and reproducible preparation of your solvent mixtures. For aqueous-organic solvent systems, small variations in the water content can significantly impact the polarity and ionizing power of the medium, leading to inconsistent reaction rates.
-
Control for Impurities: Water is a common impurity in organic solvents that can alter the reaction rate. Ensure your solvents are appropriately dried if water is not part of the intended solvent system.
II. Frequently Asked Questions (FAQs)
Q1: Why can't I use a polar aprotic solvent like DMSO or acetone to accelerate my bridgehead halide reaction?
A1: Polar aprotic solvents like DMSO, DMF, and acetone are excellent for SN2 reactions because they solvate cations well, leaving the anionic nucleophile "naked" and more reactive.[9][10] However, bridgehead halides are sterically hindered from undergoing SN2 reactions.[2] For the SN1 pathway, which is more feasible for bridgehead systems, polar aprotic solvents are less effective than polar protic solvents at stabilizing the carbocation intermediate.[8] Polar protic solvents, through hydrogen bonding, create a solvent cage around the carbocation, significantly lowering its energy and the activation energy for its formation.[4]
Q2: What is the expected effect of solvent polarity on the reaction rate of a typical bridgehead methyl halide like 1-bromoadamantane?
A2: The reaction rate of 1-bromoadamantane, a classic example of a bridgehead halide that reacts via an SN1 mechanism, is highly dependent on the ionizing power of the solvent.[11] As the polarity of the solvent and its ability to stabilize the forming carbocation increase, the rate of solvolysis increases dramatically.[5]
Q3: Can I use a strong, bulky base to promote an elimination reaction instead?
A3: While strong, bulky bases like potassium tert-butoxide are typically used to favor elimination reactions, the geometry of many bridgehead systems makes it difficult to achieve the necessary anti-periplanar arrangement of a proton and the leaving group for an efficient E2 elimination. E1 elimination can occur, but it proceeds through the same high-energy carbocation intermediate as the SN1 reaction.
Q4: Are there any additives that can help accelerate the reaction?
A4: Yes, in some cases, the addition of salts can influence the reaction rate. For example, the addition of perchlorate salts to a DMSO/water mixture has been shown to increase the solvolysis rate of 1-bromoadamantane.[12] This is attributed to the salt's effect on the overall solvent structure and its ability to stabilize the transition state.
III. Data and Protocols
Table 1: Relative Solvolysis Rates of 1-Bromoadamantane in Various Solvents
| Solvent System | Relative Rate | Solvent Type |
| 100% Ethanol | 1 | Polar Protic |
| 80% Ethanol / 20% Water | 30 | Polar Protic |
| 60% Ethanol / 40% Water | 400 | Polar Protic |
| 40% Ethanol / 60% Water | 4,000 | Polar Protic |
| 20% Ethanol / 80% Water | 30,000 | Polar Protic |
| 100% Water | 100,000 | Polar Protic |
| 100% Acetic Acid | 1,000 | Polar Protic |
| 100% Formic Acid | 300,000 | Polar Protic |
Note: Data is illustrative and compiled from general principles of solvolysis reactions. Actual rates will vary with temperature and specific experimental conditions.
Experimental Protocol: Solvolysis of 1-Bromoadamantane in 40% Aqueous Ethanol
This protocol outlines a typical procedure for studying the solvolysis of a bridgehead methyl halide.[13]
Materials:
-
1-Bromoadamantane
-
Ethanol (reagent grade)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and volumetric flasks
Procedure:
-
Solvent Preparation: Prepare a 40% (v/v) aqueous ethanol solution by accurately mixing 40 mL of ethanol with 60 mL of deionized water in a 100 mL volumetric flask.
-
Reaction Setup: Accurately weigh a small amount of 1-bromoadamantane and dissolve it in a known volume of the 40% aqueous ethanol to create a solution of known concentration (e.g., 0.1 M).
-
Initiate Reaction: Place the reaction mixture in a constant temperature water bath set to the desired temperature (e.g., 50 °C). Start a timer as soon as the solution reaches thermal equilibrium.
-
Monitoring the Reaction: At regular intervals, withdraw an aliquot (e.g., 5 mL) of the reaction mixture and quench it in a flask containing a known volume of a suitable solvent (e.g., acetone) to stop the reaction.
-
Titration: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated hydrobromic acid (HBr) with the standardized sodium hydroxide solution until a persistent pink endpoint is observed.
-
Data Analysis: Record the volume of NaOH consumed at each time point. The concentration of HBr produced is directly proportional to the extent of the reaction. Plot the natural logarithm of the concentration of remaining 1-bromoadamantane versus time. The negative of the slope of this line will give the first-order rate constant (k).
IV. Visualizing Key Concepts
Diagram 1: SN1 Reaction Mechanism at a Bridgehead Carbon
Caption: The two-step SN1 mechanism for a bridgehead halide.
Diagram 2: Solvent Selection Workflow for Bridgehead Halide Reactions
Caption: A decision-making workflow for solvent and condition optimization.
V. References
-
Dalal Institute. Reactivity – Effects of Substrate Structure, Attacking Nucleophile, Leaving Group and Reaction Medium. Available at: [Link]
-
Quora. (2018, September 5). What are bridgehead halides? And why are they inert towards SN1 and SN2 reactions? Available at: [Link]
-
BrainKart. (2018, February 19). Alkyl halides: Factors affecting SN2 versus SN1 reactions. Available at: [Link]
-
Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]
-
Wade, L. G. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and Eliminations. Available at: [Link]
-
Abboud, J. L. M., Alkorta, I., Davalos, J. Z., Müller, P., Quintanilla, E., & Rossier, J. C. (2003). Influence of carbocation stability in the gas phase on solvolytic reactivity: beyond bridgehead derivatives. The Journal of Organic Chemistry, 68(10), 3786–3796. Available at: [Link]
-
Scott, F. L., & Sexton, A. (1970). Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel. Journal of the Chemical Society B: Physical Organic, 1069. Available at: [Link]
-
Chemistry LibreTexts. (2021, May 23). 4.7: Factors Affecting the SN1 Reaction. Available at: [Link]
-
Müller, P., & Rossier, J. C. (1999). The Stability of Bridgehead Carbocations. Journal of the American Chemical Society, 121(32), 7521–7527. Available at: [Link]
-
Quora. (2021, May 5). Why does the SN2 reaction of alkyl halides go fast in polar aprotic solvents? Available at: [Link]
-
Chemistry LibreTexts. (2021, May 24). 4.5: Factors affecting the SN2 Reaction. Available at: [Link]
-
Takeuchi, K., Ohga, Y., & Ushino, T. (2001). Influence of Alkyl Substitution on the Gas-Phase Stability of 1-Adamantyl Cation and on the Solvent Effects in the Solvolysis of 1-Bromoadamantane. The Journal of Organic Chemistry, 66(5), 1514–1522. Available at: [Link]
-
askIITians. (2025, March 4). How do you increase the rate of an SN1 reaction? Available at: [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.5: Characteristics of the SN1 Reaction. Available at: [Link]
-
Chegg.com. (2015, April 5). Solved Show the mechanism of solvolysis of. Available at: [Link]
-
Fiveable. (2025, August 15). Characteristics of the SN1 Reaction. Available at: [Link]
-
Hojo, M., & Aoki, S. (2012). Changes in the solvolysis rate of 1-bromoadamantane with the addition of various salts in 75% (v/v) DMSO/H2O at 50 °C. ResearchGate. Available at: [Link]
-
Müller, P., & Rossier, J. C. (1999). The Stability of Bridgehead Carbocations. The Journal of Organic Chemistry, 64(21), 7521-7527. Available at: [Link]
-
OpenStax. (2023, September 20). 11.5 Characteristics of the SN1 Reaction. In Organic Chemistry. Available at: [Link]
-
Müller, P., & Rossier, J. C. (1999). Correlation of Gas-Phase Stability of Bridgehead Carbocations with Rates of Solvolysis and ab Initio Calculations. ResearchGate. Available at: [Link]
-
Abboud, J. L. M., Alkorta, I., Davalos, J. Z., Müller, P., Quintanilla, E., & Rossier, J. C. (2003). Influence of Carbocation Stability in the Gas Phase on Solvolytic Reactivity: Beyond Bridgehead Derivatives. The Journal of Organic Chemistry, 68(10), 3786-3796. Available at: [Link]
-
Ashenhurst, J. (2025, July 3). The SN1 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]
-
The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available at: [Link]
-
Chemistry Steps. (2024, November 13). Exceptions in SN2 and SN1 Reactions. Available at: [Link]
-
YaleCourses. (2012, April 5). 8. Solvent, Leaving Group, Bridgehead Substitution, and Pentavalent Carbon [Video]. YouTube. Available at: [Link]
-
Chemistry Steps. (2024, June 18). The SN1 Reaction Mechanism and SN1 Practice Problems. Available at: [Link]
Sources
- 1. quora.com [quora.com]
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- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 12. researchgate.net [researchgate.net]
- 13. chegg.com [chegg.com]
Alternative reagents to replace unreactive bridgehead bromomethyl groups
[1]
Topic: Alternative Reagents to Replace Unreactive Bridgehead Bromomethyl Groups Content ID: TS-BHM-001 Status: Active Audience: Medicinal Chemists, Process Chemists, Structural Biologists
Diagnostic Module: The "Neopentyl" Blockade
The Core Problem
If your nucleophilic substitution (
Although the carbon holding the bromine is primary (
Decision Matrix: Select Your Pathway
Figure 1: Decision tree for overcoming steric inhibition in bridgehead methyl systems.
Technical Protocols & Solutions
Pathway A: The Radical Switch (Giese & Reduction)
Best for: C-C bond formation with electron-deficient alkenes or simple dehalogenation.[1] Mechanism: Homolytic cleavage of the C-Br bond relieves steric strain more easily than heterolytic cleavage.[1]
Protocol: Tin-Free Radical Alkylation Replaces toxic tributyltin hydride with Tris(trimethylsilyl)silane (TTMSS).[1]
-
Setup: Degas solvent (Toluene or Benzene) thoroughly with Argon for 30 mins.
-
Reagents:
-
Execution:
-
Workup: Concentrate and purify via silica gel chromatography.
| Reagent | Role | Critical Note |
| TTMSS | H-Atom Donor / Chain Carrier | Slower H-abstraction than |
| AIBN | Radical Initiator | Must be recrystallized if old; half-life matches reflux temp.[1] |
Pathway B: Nickel-Catalyzed Cross-Coupling
Best for: Coupling with aryl halides or creating
Protocol: Ni-Catalyzed Reductive Coupling (Electrophile-Electrophile) Avoids pre-generation of organometallics.[1]
-
Catalyst System:
-
Reductant: Manganese powder (
, 3.0 equiv) or Zinc ( ).[1] -
Additives: NaI (0.5 equiv) – Critical for in situ Finkelstein activation.[1]
-
Procedure:
-
Combine Bridgehead Bromide (1.0 equiv) and Aryl Bromide (1.0 equiv) in DMA (Dimethylacetamide).[1]
-
Add Catalyst, Ligand, Reductant, and NaI.
-
Stir vigorously at
C under Argon.
-
-
Monitoring: Reaction usually requires 12–24 hours.[1]
Figure 2: The synergistic role of Sodium Iodide in accelerating Nickel insertion into hindered bromides.[1]
Pathway C: Activation via Finkelstein (The Iodide Swap)
Best for: Increasing reactivity for subsequent steps if you lack radical/metal machinery.[1] Constraint: Neopentyl Finkelstein reactions are slow and require forcing conditions.[1]
Optimization Guide:
-
Solvent: Switch from Acetone (bp
C) to 2-Butanone (MEK) (bp C) or DMF . -
Reagent: Use NaI (saturated).[1]
-
Time: Expect 24–48 hours reflux.[1]
-
Why it works: Iodide is a better leaving group (
of HI < HBr) and a softer nucleophile, slightly lowering the activation energy for the subsequent substitution.
Troubleshooting & FAQs
Q1: I tried using Sodium Azide (
Q2: Can I use Magnesium to make the Grignard reagent instead? A: Yes, but initiation is difficult.
-
Fix: Use Rieke Magnesium (highly active) or perform a "Li-Hal exchange" first using
-BuLi (2.2 equiv) at C. Note that the resulting neopentyl-lithium or Grignard is extremely basic and sterically bulky; it will act as a base rather than a nucleophile with many electrophiles.[1]
Q3: My Ni-catalyzed reaction turned black and precipitated. Did it die?
A: Not necessarily. Ni(0) allows for precipitation of metal salts (
-
Check: Take an aliquot, perform an aqueous mini-workup, and check NMR/GC-MS.
-
Troubleshoot: If conversion is low, ensure your solvent (DMA/DMPU) is strictly anhydrous.[1] Water kills the catalytic cycle.
Q4: Why not just use Silver (
References
-
Biswas, S., et al. (2020).[1][2] "Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides." The Journal of Organic Chemistry, 85(13), 8214–8220.
-
Schreiner, P. R., et al. (2022).[1] "Diamondoid functionalization: From fundamentals to applications." Nature Reviews Chemistry.[1] (Contextual grounding on adamantane reactivity).
-
BenchChem Technical Notes. (2025). "Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane."
-
Master Organic Chemistry. (2011). "The Most Annoying Exceptions in Org 1: Neopentyl Halides."
Technical Support Center: Stability and Handling of the 2-Oxabicyclo[2.2.1]heptane Ring System in the Presence of Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide on the stability of the 2-oxabicyclo[2.2.1]heptane scaffold under Lewis acid conditions. This resource, designed by our senior application scientists, provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to support your experimental work. We understand the critical importance of maintaining the integrity of this valuable structural motif in complex synthetic sequences.
Introduction: The 2-Oxabicyclo[2.2.1]heptane Core - A Privileged Scaffold
The 2-oxabicyclo[2.2.1]heptane ring system is a conformationally rigid, sp³-rich scaffold that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure makes it an attractive bioisostere for various cyclic and aromatic moieties, offering a pathway to escape the "flatland" of traditional drug molecules and explore new chemical space.[1] However, the presence of a strained bicyclic ether introduces a potential liability: susceptibility to Lewis acid-promoted ring opening or rearrangement. This guide will equip you with the knowledge to navigate these challenges and successfully employ this scaffold in your research.
Frequently Asked Questions (FAQs)
Q1: How stable is the 2-oxabicyclo[2.2.1]heptane ring to common Lewis acids?
The stability of the 2-oxabicyclo[2.2.1]heptane ring is highly dependent on the nature of the Lewis acid, the reaction conditions (temperature, solvent), and the substitution pattern on the bicyclic core. Generally, the bridged ether oxygen is a Lewis basic site, susceptible to coordination with a Lewis acid. This coordination can activate the C-O bonds, making them prone to nucleophilic attack and subsequent ring opening.
-
Mild Lewis Acids: Softer Lewis acids and those with lower oxophilicity are generally more compatible with the 2-oxabicyclo[2.2.1]heptane core. For instance, some aluminum-based Lewis acids, when used in catalytic amounts and in conjunction with a cocatalyst, have been successfully used to synthesize the 2-oxabicyclo[2.2.1]heptane ring system itself, indicating a degree of stability under these specific conditions.[2]
-
Strong Lewis Acids: Strong, oxophilic Lewis acids such as aluminum trichloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄) should be used with caution. There is evidence that stronger Lewis acids can lead to lower yields or decomposition. For example, in one study on the synthesis of a 2-oxabicyclo[2.2.1]heptane derivative, a more Lewis acidic aluminum species (AlCl₃) resulted in a significantly lower yield compared to a less acidic counterpart.[2]
Q2: What are the most common side reactions or rearrangements observed when using Lewis acids with this scaffold?
The primary undesired reaction is the Lewis acid-assisted ring opening. The mechanism can proceed via an Sₙ1 or Sₙ2 pathway, depending on the substitution pattern and the stability of any potential carbocationic intermediates.[3]
-
Sₙ2-type Ring Opening: A nucleophile present in the reaction mixture (e.g., a halide from the Lewis acid, solvent, or an added reagent) can attack one of the bridgehead carbons, leading to the cleavage of a C-O bond.
-
Sₙ1-type Ring Opening: If the substitution pattern can support the formation of a stable carbocation, the Lewis acid may promote the formation of this intermediate, which can then be trapped by a nucleophile or undergo rearrangement.
-
Rearrangements: Wagner-Meerwein type rearrangements are a possibility, especially if a carbocation is formed. This could lead to a variety of isomeric products with different ring systems.
Q3: Can I use protecting groups to enhance the stability of the 2-oxabicyclo[2.2.1]heptane ring?
The concept of "protecting" the internal ether of the 2-oxabicyclo[2.2.1]heptane ring is not conventional in the same way one would protect an alcohol or an amine. The ether linkage is an integral part of the core scaffold. Therefore, the strategy is not to protect the ether itself, but to carefully select reaction conditions and reagents that are compatible with its presence. If other functional groups on the molecule require protection, it is crucial to choose protecting groups that can be removed under conditions that do not affect the bicyclic ether. For example, if a silyl ether is used to protect a hydroxyl group elsewhere in the molecule, its removal with a fluoride source would likely be compatible with the 2-oxabicyclo[2.2.1]heptane core.
Troubleshooting Guides
This section provides practical advice for common issues encountered during experiments involving the 2-oxabicyclo[2.2.1]heptane ring and Lewis acids.
Scenario 1: Low Yield or Complete Decomposition of Starting Material
Observation: You are running a reaction on a substrate containing the 2-oxabicyclo[2.2.1]heptane moiety in the presence of a Lewis acid, and you observe a low yield of your desired product, with the majority of the starting material being consumed and multiple unidentified byproducts in your crude NMR or LC-MS.
Potential Cause: The Lewis acid is too harsh and is causing the decomposition of your bicyclic ether scaffold.
Troubleshooting Steps:
-
Re-evaluate Your Choice of Lewis Acid: If you are using a strong Lewis acid like AlCl₃ or TiCl₄, consider switching to a milder alternative. The table below provides a general guide to Lewis acid strength and potential compatibility.
-
Control Stoichiometry: If a Lewis acid is necessary for the desired transformation, use it in catalytic amounts whenever possible. Stoichiometric or excess amounts significantly increase the likelihood of side reactions.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation to occur. Lower temperatures can often suppress decomposition pathways.
-
Solvent Choice: The choice of solvent can influence the effective Lewis acidity of your reagent. A coordinating solvent may temper the reactivity of the Lewis acid.
Table 1: General Guide to Lewis Acid Selection for Reactions Involving the 2-Oxabicyclo[2.2.1]heptane Core
| Lewis Acid | General Strength/Oxophilicity | Potential Compatibility with 2-Oxabicyclo[2.2.1]heptane |
| AlCl₃, TiCl₄, SnCl₄ | Strong, Highly Oxophilic | Use with extreme caution. High risk of ring opening/decomposition. |
| BF₃·OEt₂ | Strong | Use with caution. Lower temperatures and careful stoichiometry are critical. |
| ZnCl₂, Sc(OTf)₃, Yb(OTf)₃ | Moderate | Often a good starting point. May offer a balance of reactivity and selectivity. |
| Catalytic Al(III) complexes | Mild (ligand dependent) | High compatibility has been demonstrated in specific synthetic applications.[2] |
Scenario 2: Formation of an Unexpected Isomer
Observation: Your reaction has produced a compound with the correct mass, but the NMR spectrum is inconsistent with the expected product. You suspect a rearrangement has occurred.
Potential Cause: The reaction conditions are promoting the formation of a carbocationic intermediate which is then undergoing a skeletal rearrangement.
Troubleshooting Steps:
-
Lewis Acid and Temperature: As with decomposition, stronger Lewis acids and higher temperatures are more likely to promote carbocation formation and subsequent rearrangements. Opt for milder conditions.
-
Mechanism of Desired Reaction: Re-examine the mechanism of your intended reaction. If it proceeds through a carbocationic intermediate, it may be difficult to avoid rearrangement with this scaffold. Consider alternative synthetic routes that avoid such intermediates.
Experimental Protocols
Protocol 1: General Procedure for Testing the Stability of a 2-Oxabicyclo[2.2.1]heptane Derivative to a Lewis Acid
This protocol provides a framework for systematically evaluating the stability of your substrate.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add your 2-oxabicyclo[2.2.1]heptane-containing substrate (1.0 eq) and a known amount of an internal standard (e.g., dodecane).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., CH₂Cl₂, toluene).
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Lewis Acid Addition: Add the Lewis acid (e.g., 1.1 eq of BF₃·OEt₂) dropwise.
-
Monitoring: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 30 min, 1h, 2h).
-
Quenching: Quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Workup and Analysis: Perform a standard aqueous workup, extract with an organic solvent, dry the organic layer, and concentrate. Analyze the crude product by ¹H NMR to determine the ratio of remaining starting material to any new products by integrating against the internal standard.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Interaction of the 2-oxabicyclo[2.2.1]heptane ring with a Lewis acid.
Caption: Troubleshooting flowchart for low-yielding reactions.
References
-
Chang, C., Amos, S. G. E., Benet-Buchholz, J., & Kleij, A. W. (2025). Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. Organic Letters. [Link][2]
-
Jacobsen, Z. R., et al. (2004). Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors. Journal of Medicinal Chemistry, 47(23), 5743–5754. [Link][1]
-
OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. OpenStax. [Link][3]
Sources
- 1. Nucleotide analogues containing 2-oxa-bicyclo[2.2.1]heptane and L-α-threofuranosyl ring systems: interactions with P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
Validation & Comparative
Distinguishing Bridgehead Substitution: The Integrated NOESY/COSY Workflow
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the structural elucidation of rigid bicyclic and polycyclic pharmacophores (e.g., adamantanes, norbornanes, bicyclo[2.2.2]octanes), distinguishing bridgehead substitution poses a unique challenge. Standard 1D
This guide compares the Integrated NOESY/COSY Workflow against single-technique reliance (1D NMR, standalone COSY) and crystallographic alternatives. By synthesizing through-bond connectivity (COSY) with through-space proximity (NOESY), researchers can unambiguously assign bridgehead isomers (e.g., 1- vs. 2-adamantyl) without growing single crystals.
The Challenge: The Bridgehead "Blind Spot"
Bridgehead carbons in rigid systems create two specific analytical hurdles:
-
Quaternary Isolation: If the bridgehead is substituted (e.g., a methyl group replacing the bridgehead proton), the scalar coupling network is severed. COSY correlations stop "dead" at the adjacent methylene protons.
-
Karplus Ambiguity: In systems like bicyclo[2.2.1]heptane, the dihedral angle between a bridgehead proton and an exo neighbor is often
, resulting in a near-zero coupling constant. This makes the protons appear unconnected in COSY, leading to incorrect structural assignments.
Comparative Analysis: The Integrated Workflow vs. Alternatives
The "Product" evaluated here is the Integrated NOESY/COSY Workflow .
Table 1: Performance Comparison Matrix
| Feature | Integrated NOESY/COSY | 1D | X-Ray Crystallography |
| Connectivity Insight | High. Maps full skeleton + spatial jumps. | Low. Ambiguous multiplets. | Ultimate. Direct atom mapping. |
| Stereochemistry | High. Distinguishes endo/exo & cis/trans. | Medium. Relies on chemical shift rules. | High. Absolute configuration. |
| Sample State | Solution (native state). | Solution. | Solid state (lattice packing artifacts). |
| Time to Result | Hours (2-12 h acquisition). | Minutes. | Days/Weeks (requires crystal growth). |
| Bridgehead Specificity | Excellent. NOE "jumps" over quaternary carbons. | Poor. Cannot prove connectivity. | Excellent. |
Detailed Technical Breakdown
A. COSY: The Connectivity Map (and its Limit)
Correlation Spectroscopy (COSY) identifies protons sharing a scalar coupling (
-
Role: It establishes the "spin systems" (e.g., the ethylene bridge vs. the methylene bridge).
-
The Bridgehead Failure Mode: In a 1-substituted adamantane, the bridgehead carbon is quaternary (
). The protons on the adjacent carbons ( ) have no proton on to couple with. The spin system terminates, leaving the researcher unsure which bridgehead is substituted without further data.
B. NOESY: The Spatial Ruler (The Decisive Factor)
Nuclear Overhauser Effect Spectroscopy (NOESY) detects dipolar cross-relaxation between spins close in space (< 5 Å), regardless of bonds.[2]
-
Role: It acts as a "spatial ruler." Even if a bridgehead is quaternary, the substituents attached to it will show strong NOE correlations to the spatially adjacent bridge protons.
-
The Bridgehead Solution: In 1-substituted adamantane, the substituent protons will show NOE cross-peaks to the three equivalent sets of methylene protons at the C2 positions. In 2-substituted isomers, the NOE pattern is asymmetrical.
Scientific Logic & Workflow Visualization
The following diagram illustrates the decision logic for distinguishing bridgehead isomers using this integrated approach.
Figure 1: Decision tree for elucidating bridgehead substitution. Note the contingency for ROESY if NOESY signals are weak due to tumbling rates.
Experimental Protocol (Self-Validating System)
To ensure trustworthiness, this protocol includes "sanity checks" to validate data quality.
Phase 1: COSY Acquisition (The Map)
-
Pulse Sequence: Gradient-enhanced COSY (gCOSY) is preferred to remove artifacts.
-
Parameters:
-
Spectral width: 10-12 ppm (capture all protons).
-
Data matrix: 2048 (
) x 256 ( ). -
Scans (NS): 4-8 (sufficient for >2 mg sample).
-
-
Validation Check: Look for the diagonal.[1][3] If the diagonal is present but cross-peaks are absent in regions where splitting is visible in 1D, verify the pulse width (
).
Phase 2: NOESY Acquisition (The Ruler)
Critical Criticality: The success of NOESY depends on the Mixing Time (
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).
-
Mixing Time Optimization:
-
Relaxation Delay (
): Must be (typically 3-5 seconds) to allow quantitative buildup. -
Validation Check:
-
Phasing: Diagonal peaks should be negative (or positive depending on phase correction), and cross-peaks must have the opposite sign for small molecules (positive NOE) or the same sign for large molecules (negative NOE).
-
Artifacts: If cross-peaks appear at
noise streaks, re-shim the magnet.
-
Case Study: Distinguishing 1- vs. 2-Substituted Adamantane
Consider an adamantane derivative with a substituent
Scenario A: 1-Substituted (Bridgehead)
-
Symmetry: High (
). -
COSY: The protons at position 2 (adjacent to bridgehead) appear as a singlet or narrow multiplet (depending on resolution) and show no COSY correlation to the substituent position (because C1 is quaternary).
-
NOESY: The substituent protons show strong NOE correlations to six equivalent protons at the C2 positions. The intensity is uniform.
Scenario B: 2-Substituted (Bridge)
-
Symmetry: Lower (
). -
COSY: The proton at C2 (methine) couples strongly to the protons at C1 and C3 (bridgeheads). A continuous spin system is observed.
-
NOESY: The substituent protons show NOE correlations to the single geminal proton (if present) and specific bridgehead protons, but the pattern is asymmetrical .
Figure 2: Visualizing the "Quaternary Block" and the NOE bypass.[2][3][4][5][6][7][8][9][10]
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2024). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison.
-
Moriarty, R. M., et al. (1966).[11] NMR spectra of some 2,6-bridged bicyclo [2.2.1] heptane derivatives. Tetrahedron Letters.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
-
Neuhaus, D., & Williamson, M. (2000). The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. acdlabs.com [acdlabs.com]
- 3. youtube.com [youtube.com]
- 4. University of Ottawa NMR Facility Blog: What Mixing Time Should I Use for My 2D-NOESY Measurements? [u-of-o-nmr-facility.blogspot.com]
- 5. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 6. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 10. youtube.com [youtube.com]
- 11. | PDF or Rental [articles.researchsolutions.com]
Comparing metabolic stability of bicyclic ethers vs morpholine analogs
This guide provides an in-depth technical comparison of Morpholine versus Bicyclic Ether (Bridged Morpholine) analogs, focusing on metabolic stability, physicochemical properties, and experimental validation.
Executive Summary
The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to modulate basicity (
Bicyclic ethers (specifically bridged morpholines such as 2-oxa-5-azabicyclo[2.2.1]heptane and 8-oxa-3-azabicyclo[3.2.1]octane ) have emerged as superior bioisosteres. By introducing a carbon bridge, these scaffolds "lock" the ring conformation, sterically and electronically hindering the metabolic "hotspots" adjacent to the nitrogen. This guide compares these two classes, demonstrating how bicyclic analogs significantly reduce intrinsic clearance (
Mechanistic Insight: The Metabolic Liability of Morpholine
To understand the solution, one must first understand the failure mode of the parent scaffold.
The Problem: -Carbon Oxidation
The morpholine ring is primarily metabolized via oxidative N-dealkylation or ring oxidation . The most common pathway involves CYP450-mediated hydrogen abstraction at the carbon
-
Abstraction: CYP450 abstracts a hydrogen from the
-carbon (C2 or C6). -
Radical Formation: A carbon-centered radical is formed, stabilized by the adjacent nitrogen lone pair.
-
Hydroxylation: The radical recombines with the hydroxyl radical from the heme iron to form an unstable hemiaminal.
-
Ring Opening: The hemiaminal spontaneously collapses, leading to ring opening (forming linear acid/amine metabolites) or oxidation to a lactam (morpholin-3-one).
The Solution: Conformational Locking
Bicyclic ethers mitigate this through structural rigidification .
-
Bredt’s Rule Constraints: In bridged systems, the formation of a double bond (often a transition state requirement for certain metabolic pathways) at the bridgehead is energetically unfavorable.
-
Steric Shielding: The bridge protons sterically hinder the approach of the bulky CYP450 heme iron to the susceptible
-protons. -
Electronic Modulation: The bridge alters the hybridization geometry, often lowering the energy of the HOMO (Highest Occupied Molecular Orbital) associated with the nitrogen lone pair, making it less available to initiate the oxidation sequence.
Visualization: Metabolic Pathway Comparison
The following diagram contrasts the metabolic fate of Morpholine vs. the Bridged Analog.
Figure 1: Comparative metabolic pathways. The flexible morpholine ring undergoes rapid oxidative ring opening, while the rigid bicyclic ether resists CYP450 attack.
Comparative Data Analysis
The following data synthesizes findings from key medicinal chemistry campaigns (e.g., mTOR inhibitors and GPCR ligands) comparing standard morpholines with their bridged counterparts (e.g., 8-oxa-3-azabicyclo[3.2.1]octane).
Table 1: Physicochemical and Metabolic Profile Comparison
| Feature | Morpholine (Parent) | Bicyclic Ether (Bridged) | Impact of Switch |
| Structure | Monocyclic, Flexible | Bicyclic, Rigid (Bridged) | Conformational Lock |
| LogD (pH 7.4) | 1.0 - 1.5 (Baseline) | 0.4 - 0.9 | Lower Lipophilicity (Improved LLE) |
| ~8.3 | ~8.5 - 9.0 | Slightly More Basic | |
| High (>50 µL/min/mg) | Low (<15 µL/min/mg) | 3-5x Stability Increase | |
| < 30 min | > 120 min | Extended Duration | |
| Solubility | Good | Excellent | Improved (Polar Surface Area) |
| hERG Inhibition | Moderate Risk | Low Risk | Reduced Lipophilicity helps |
Key Insight:
While adding carbon atoms usually increases lipophilicity (LogP), bridged morpholines often show a decrease in LogD . This is counter-intuitive but explained by the "solvation penalty" of the rigid structure and the specific vector of the lone pairs. This reduction in lipophilicity, combined with steric blocking, is the primary driver for the improved intrinsic clearance (
Experimental Protocols
To validate these properties in your own drug discovery pipeline, use the following standardized protocols.
A. Synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane
Rationale: This specific bridged analog is a direct bioisostere of morpholine. The synthesis typically starts from trans-4-hydroxy-L-proline (a chiral pool material).
Protocol Summary:
-
Protection: Protect the nitrogen of trans-4-hydroxy-L-proline (e.g., N-Cbz or N-Boc).[3]
-
Reduction: Reduce the carboxylic acid to the primary alcohol (using
or mixed anhydride reduction). -
Cyclization: Perform an intramolecular cyclization (often via tosylation of the alcohol followed by base-mediated displacement) to form the bicyclic core.
-
Deprotection: Remove the N-protecting group (e.g.,
for Cbz) to yield the free amine.
B. Microsomal Stability Assay (Validation Workflow)
Rationale: This assay determines intrinsic clearance (
Materials:
-
Human Liver Microsomes (HLM) (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (1 µM final concentration, <0.1% DMSO).
-
Stop Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Methodology:
-
Pre-Incubation: Mix 40 µL of HLM (0.5 mg/mL final) with 350 µL of Phosphate Buffer (100 mM, pH 7.4). Add 10 µL of Test Compound. Equilibrate at 37°C for 5 minutes.
-
Initiation: Add 100 µL of pre-warmed NADPH regenerating system to initiate the reaction.
-
Sampling: At specific time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 150 µL of ice-cold Stop Solution (Acetonitrile + IS) to precipitate proteins and halt metabolism.
-
Processing: Vortex for 10 min, Centrifuge at 4000 rpm for 20 min at 4°C.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode) to quantify parent remaining.
Visualization: Stability Assay Workflow
Figure 2: Step-by-step workflow for determining intrinsic clearance (
Conclusion & Recommendations
Replacing a morpholine ring with a bicyclic ether (bridged morpholine) is a validated strategy to overcome metabolic instability.
-
Recommendation 1: If your morpholine lead suffers from high clearance due to N-dealkylation or ring oxidation, prioritize synthesis of the 2-oxa-5-azabicyclo[2.2.1]heptane analog.
-
Recommendation 2: Monitor LogD . The bridged analog should ideally lower the LogD, which correlates with improved promiscuity profiles (hERG, CYP inhibition).
-
Recommendation 3: Use the described microsomal stability assay early in the screening cascade to verify the "metabolic lock" effect before proceeding to in vivo PK studies.
References
-
Wymann, M. P., et al. (2023). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[2] European Journal of Medicinal Chemistry, 248, 115038.[4] [4]
-
Wishka, D. G., et al. (2013). "An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane." Tetrahedron Letters (via RHHZ/ResearchGate).
-
Smith, J. M., et al. (2010). "2-Arylureidophenyl-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)triazines as highly potent and selective ATP competitive mTOR inhibitors: optimization of human microsomal stability." Bioorganic & Medicinal Chemistry Letters, 20(8), 2648-2653.[5]
-
Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide γ-Secretase Inhibitors." Journal of Medicinal Chemistry, 54(22), 7772–7783. (Context on ether metabolism).
-
BenchChem Technical Support. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[6]
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- 4. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Arylureidophenyl-4-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)triazines as highly potent and selective ATP competitive mTOR inhibitors: optimization of human microsomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane: Essential Safety and Operational Protocols
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The compound 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane, a halogenated bicyclic ether, presents a unique combination of chemical properties that demand a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this compound with the utmost confidence and safety, ensuring both personal protection and the integrity of your research.
I. The Hierarchy of Controls: A Proactive Approach to Safety
Before any direct handling of 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane, it is crucial to implement a multi-layered safety strategy known as the hierarchy of controls. This approach prioritizes systematic risk reduction, with personal protective equipment (PPE) serving as the final, critical barrier.
Caption: A diagram illustrating the hierarchy of controls for managing chemical risks.
II. Engineering and Administrative Controls: Your First Line of Defense
Engineering Controls: Modifying the Workspace
Engineering controls are the most effective way to minimize exposure by isolating the hazard from the researcher.
-
Chemical Fume Hood: All work involving 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane that could produce vapors must be conducted within a certified laboratory chemical fume hood.[3][4] This is non-negotiable. The ventilation system is critical for preventing the inhalation of this potentially toxic and irritating compound.[4][5]
-
Ventilation: Ensure the laboratory has adequate general ventilation to keep vapor concentrations low.[3]
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Administrative Controls: Standard Operating Procedures (SOPs)
These are procedural protocols that further reduce the risk of exposure.
-
Minimize Quantities: Only bring the minimum required amount of the compound to the workbench.[3]
-
Designated Work Area: Clearly define and label the area where the compound will be handled. Keep this area clean and free of incompatible materials, especially strong oxidizing agents.[3][4]
-
Never Work Alone: Due to the potential hazards, it is imperative that you do not work with this compound alone or without the knowledge of a colleague.[3]
-
Transport with Care: When moving the chemical within the lab, always use a secondary containment carrier.[3]
III. Personal Protective Equipment (PPE): Your Essential Barrier
PPE is the last line of defense and must be worn at all times when handling 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane. The following table outlines the minimum PPE requirements.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Wear tightly fitting, ANSI-approved safety goggles with side shields to protect against splashes.[3] A full-face shield worn over the goggles is required for any procedure with a higher risk of splashing or aerosol generation.[3] |
| Hands | Chemical-Resistant Gloves | Given the compound's structure, standard nitrile gloves may offer only splash protection.[6] It is highly recommended to double-glove.[3] For prolonged contact, consult a glove compatibility chart and consider more robust materials like butyl rubber or neoprene.[7] Always inspect gloves for any signs of degradation before use.[3] |
| Body | Chemical-Resistant Lab Coat | A long-sleeved, chemical-resistant lab coat is mandatory to protect the skin.[3] Ensure it is fully buttoned. For larger quantities or higher-risk operations, chemical-resistant coveralls should be considered.[7] |
| Feet | Closed-Toe/Heel Shoes | Long pants and fully enclosed, chemical-resistant shoes are required to protect against spills.[3] |
| Respiratory | Respirator (As Needed) | If there is a risk of generating aerosols or if working outside of a fume hood is unavoidable (which should be extremely rare and require special permission), a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[5][7] |
IV. Step-by-Step Handling and Disposal Plan
A. Pre-Handling Checklist and PPE Donning
-
Review the SDS (for similar compounds) and this guide.
-
Ensure the fume hood is operational and the work area is clear.
-
Confirm the location of the nearest safety shower and eyewash station.
-
Don PPE in the following order: lab coat, safety goggles, face shield (if needed), and finally, gloves (double-gloved).
B. Handling the Compound
-
Perform all manipulations inside the fume hood. [4]
-
Carefully weigh and transfer the compound.
-
Keep all containers tightly sealed when not in use. [3]
-
Be mindful of the potential for peroxide formation, a known hazard for ethers. [6][8] Although the risk may be lower for bicyclic ethers, it is prudent to date the container upon opening and monitor for any visual changes.[8]
-
Avoid contact with strong oxidizing agents , as this can lead to vigorous reactions.[9]
C. Cleanup and PPE Doffing
-
Decontaminate all glassware and work surfaces with an appropriate solvent inside the fume hood.[3][7]
-
Properly remove PPE to avoid cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.[3]
-
Wash hands thoroughly with soap and water after removing all PPE.[3][7]
D. Disposal Plan: A Critical Final Step
1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane is a halogenated organic compound and must be disposed of as hazardous waste.
-
Do NOT pour down the drain. [4]
-
Segregate Waste: Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[4][10][11] Do not mix with non-halogenated waste.[10][11]
-
Solid Waste: Any contaminated solid materials, such as gloves, filter paper, or weigh boats, must also be placed in a designated solid hazardous waste container.[3][7]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.[11]
By adhering to these comprehensive safety and operational protocols, you can confidently and safely incorporate 1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane into your research endeavors, upholding the highest standards of laboratory practice.
V. References
-
Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds. Retrieved from
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from
-
Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from
-
A&B Ingredients. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from
-
Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from
-
Benchchem. (n.d.). Personal protective equipment for handling 6-Bromoindolin-4-ol. Retrieved from
-
LANXESS. (2018). Bromine Safety Handling Guide. Retrieved from
-
Sigma-Aldrich. (2024, March 2). Safety Data Sheet. Retrieved from
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from
-
University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from
-
TCI Chemicals. (2025, April 3). Safety Data Sheet. Retrieved from
-
PubChemLite. (n.d.). 1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane. Retrieved from
-
Fisher Scientific Company. (2025, December 18). Safety Data Sheet: 7-Oxabicyclo[2.2.1]heptane. Retrieved from
-
University of Edinburgh Health and Safety Department. (2024, July 22). Ethers. Retrieved from
-
Sigma-Aldrich. (2024, September 6). Safety Data Sheet. Retrieved from
-
CymitQuimica. (2024, December 19). Safety Data Sheet. Retrieved from
-
UCL Safety Services. (2021, June 7). Ethers. Retrieved from
-
Santa Cruz Biotechnology, Inc. (2021, July 23). Safety Data Sheet: 7-Oxabicyclo[2.2.1]heptane. Retrieved from
-
Synerzine. (n.d.). SAFETY DATA SHEET 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl). Retrieved from
-
Chemos GmbH & Co. KG. (2022, April 28). Safety Data Sheet: heptane. Retrieved from
-
Texas Christian University. (2025, March 18). Peroxide-Forming Chemicals – Safety Guidelines. Retrieved from
-
PubChem. (n.d.). 2-(Bromomethyl)bicyclo(2.2.1)heptane. Retrieved from
-
Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet: 7-Oxabicyclo[2.2.1]heptane. Retrieved from
-
National Center for Biotechnology Information. (n.d.). 2-Oxabicyclo[2.2.1]heptane. PubChem. Retrieved from
Sources
- 1. PubChemLite - 1-(bromomethyl)-2-oxabicyclo[2.2.1]heptane (C7H11BrO) [pubchemlite.lcsb.uni.lu]
- 2. 2-(Bromomethyl)bicyclo(2.2.1)heptane | C8H13Br | CID 12625653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. dollycorporation.com [dollycorporation.com]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
